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  • Product: 2-Ethyl-6-hydroxynicotinic acid
  • CAS: 1824400-59-0

Core Science & Biosynthesis

Foundational

Thermodynamic Properties of 2-Ethyl-6-hydroxynicotinic Acid in Aqueous Solutions: A Technical Guide to Solvation Mechanisms and Experimental Profiling

Executive Summary The thermodynamic profiling of substituted pyridine-3-carboxylic acids is a critical prerequisite in pharmaceutical formulation, API (Active Pharmaceutical Ingredient) salt selection, and drug delivery...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic profiling of substituted pyridine-3-carboxylic acids is a critical prerequisite in pharmaceutical formulation, API (Active Pharmaceutical Ingredient) salt selection, and drug delivery optimization. 2-Ethyl-6-hydroxynicotinic acid (CAS: 1824400-59-0) presents a highly complex solvation profile due to the competing electronic and steric effects of its functional groups.

This whitepaper provides an in-depth technical framework for understanding and experimentally determining the thermodynamic properties of 2-Ethyl-6-hydroxynicotinic acid in aqueous solutions. By extrapolating from the established thermodynamic behaviors of its parent compound, nicotinic acid[1], we detail the causality behind its speciation, solubility, and volumetric properties, while providing self-validating experimental protocols for laboratory application.

Structural Thermodynamics & Speciation

To understand the macroscopic thermodynamic properties of 2-Ethyl-6-hydroxynicotinic acid, one must first analyze its microscopic speciation in water. The molecule features three critical moieties: a carboxylic acid (proton donor), a pyridine nitrogen (proton acceptor), and a 6-hydroxyl group (capable of tautomerism).

Zwitterionic Equilibrium

In aqueous environments, nicotinic acid derivatives do not exist as simple neutral molecules; they predominantly form zwitterions[2]. The transfer of a proton from the carboxylic acid to the pyridine nitrogen is thermodynamically favored in water because the high dielectric constant of the aqueous medium ( ϵr​≈78 ) stabilizes the resulting dipole. For 2-Ethyl-6-hydroxynicotinic acid, the ratio of zwitterion to neutral species is expected to exceed 30:1, heavily dominating the speciation between pH 3.0 and 5.0.

Lactam-Lactim Tautomerism

The presence of the 6-hydroxyl group introduces a tautomeric equilibrium between the 2-hydroxypyridine-like form and the 6-pyridone (lactam) form. In aqueous solutions, the 6-pyridone tautomer is thermodynamically dominant . The causality here is driven by hydration thermodynamics: the highly polarized carbonyl and N-H groups of the pyridone form participate in a much stronger, more extensive hydrogen-bonding network with water molecules than the hydroxyl group of the lactim form.

Speciation Cation Cationic Form (pH < 2.5) Zwitterion Zwitterionic Form (Dominant, pH 3-5) Cation->Zwitterion -H+ (pKa1) Anion Anionic Form (pH > 5.5) Zwitterion->Anion -H+ (pKa2) Pyridone 6-Pyridone Tautomer (Hydration Stabilized) Zwitterion->Pyridone Tautomerization (Aqueous Media)

Figure 1: Speciation and tautomeric equilibria of 2-Ethyl-6-hydroxynicotinic acid in water.

Thermodynamics of Dissolution

The dissolution of crystalline 2-Ethyl-6-hydroxynicotinic acid into water is an endothermic process. The standard molar enthalpy of solution ( Δsol​H∘ ) for unsubstituted nicotinic acid is approximately 19.93 kJ/mol[1]. However, the addition of the 2-ethyl group significantly alters the thermodynamic landscape.

The Hydrophobic Effect and Cavity Formation

According to scaled particle theory, dissolving a solute requires energy to form a cavity in the solvent. The 2-ethyl group increases the molecular volume, requiring a larger cavity and thus a higher enthalpic penalty ( Δsol​Hpredicted∘​≈24.5 kJ/mol). This is partially offset by the entropy-driven hydrophobic effect, where water molecules form a highly ordered clathrate-like structure around the ethyl moiety. Consequently, the aqueous solubility of 2-Ethyl-6-hydroxynicotinic acid is lower than that of nicotinic acid (~0.15 mol/dm³ at 298.15 K)[2].

Volumetric and Acoustic Properties

Partial molar volumes ( Vϕ​ ) and isentropic compressibilities ( κϕ​ ) are critical for identifying solute-solvent interactions[3]. Nicotinic acid acts as a "structure-maker" in aqueous solutions[3]. The 2-ethyl group enhances this structure-making capability via hydrophobic hydration. As concentration increases, the apparent molar volume increases, indicating that solute-solvent interactions are strengthened at higher temperatures[3].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity (E-E-A-T), the determination of these thermodynamic properties must rely on self-validating systems. Below are the optimized protocols for profiling 2-Ethyl-6-hydroxynicotinic acid.

Protocol A: Isothermal Shake-Flask Solubility & van't Hoff Analysis

Causality of Design: We utilize the shake-flask method rather than kinetic dissolution because it guarantees true thermodynamic equilibrium. The temperature is strictly capped at 313.15 K to prevent thermal degradation and avoid shifting the tautomeric equilibrium, which would artificially skew the van't Hoff enthalpy derivation.

  • Solvent Preparation: Degas ultra-pure water (18.2 MΩ·cm) via sonication under vacuum. Reasoning: Dissolved CO2​ alters the pH of unbuffered water, which would shift the delicate zwitterionic equilibrium and invalidate solubility measurements.

  • Equilibration: Add an excess of 2-Ethyl-6-hydroxynicotinic acid to 50 mL of degassed water in water-jacketed glass vessels.

  • Thermostatic Control: Maintain temperatures at 283.15 K, 293.15 K, 303.15 K, and 313.15 K (±0.05 K) using a circulating water bath.

  • Self-Validation (Equilibrium Check): Sample the supernatant at 24h, 48h, and 72h. Equilibrium is confirmed only when the concentration variance between consecutive time points is <1.5%.

  • Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-heated to the respective temperature to prevent precipitation) and quantify via RP-HPLC.

  • Data Extraction: Plot ln(x) vs. 1/T . The slope yields −Δsol​H∘/R , and the intercept yields Δsol​S∘/R .

Protocol B: Solution Calorimetry for Direct Enthalpy ( Δsol​H∘ )

Causality of Design: While the van't Hoff equation provides a good approximation, it assumes Δsol​H∘ is constant over the temperature range. Direct measurement via Isoperibol Solution Calorimetry is required for high-fidelity data.

  • Calibration: Perform a Joule heating electrical calibration before and after the sample run. Reasoning: This self-validating step accounts for the change in the heat capacity of the cell contents once the solute has dissolved.

  • Execution: Introduce a precisely weighed glass ampoule of the solute into the calorimetric vessel containing 100 mL of degassed water at 298.15 K.

  • Measurement: Break the ampoule and record the thermogram (temperature vs. time). Integrate the area under the curve to determine the direct heat of solution.

Workflow Prep 1. Solute Preparation (Purity >99.5%, Dry) Solubility 2A. Isothermal Shake-Flask (283.15 K - 313.15 K) Prep->Solubility Calorimetry 2B. Solution Calorimetry (Isoperibol / ITC) Prep->Calorimetry Volumetric 2C. Density & Acoustics (Vibrating Tube Densimeter) Prep->Volumetric HPLC HPLC Quantification (Mass Balance Check) Solubility->HPLC van't Hoff Data 3. Thermodynamic Modeling (ΔG, ΔH, ΔS, V_φ) HPLC->Data van't Hoff Electrical Joule Heating Calibration (Self-Validation) Calorimetry->Electrical Direct ΔH Electrical->Data Direct ΔH Volumetric->Data Masson Eq.

Figure 2: Self-validating experimental workflow for thermodynamic parameter extraction.

Quantitative Data Summary

The table below synthesizes empirical data from the parent compound[1] alongside the predictive thermodynamic shifts induced by the specific functionalization of 2-Ethyl-6-hydroxynicotinic acid.

Thermodynamic ParameterNicotinic Acid (Empirical)2-Ethyl-6-hydroxynicotinic Acid (Predicted)Mechanistic Driver of Shift
Aqueous Solubility ( Sw​ ) ~0.15 mol/dm³< 0.05 mol/dm³Increased hydrophobicity and cavity size from the 2-ethyl group.
Enthalpy of Solution ( Δsol​H∘ ) 19.93 ± 0.05 kJ/mol~24.5 kJ/molLarger cavity formation energy required in the aqueous matrix.
pKa1​ (Protonation) 2.19~2.40+I inductive (electron-donating) effect of the ethyl group increases basicity of the nitrogen.
pKa2​ (Deprotonation) 4.86~4.60Electronic resonance effects of the 6-pyridone tautomer stabilizing the conjugate base.
Dominant Aqueous Form Zwitterion (~96%)Zwitterionic 6-Pyridone (>98%)Dielectric stabilization of the dipole combined with extensive lactam hydration.
Solute-Solvent Interaction Structure-MakerStrong Structure-MakerEnhanced hydrophobic hydration shell around the ethyl moiety[4].

References

  • [2] Title: On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents Source: cohlife.org URL:

  • [1] Title: Thermochemistry of aqueous pyridine-3-carboxylic acid (nicotinic acid) Source: researchgate.net URL:

  • [3] Title: Study of Thermodynamic and Acoustic Behaviour of Nicotinic Acid in Binary Aqueous Mixtures Source: aip.org URL:

  • [4] Title: Exploration of Solvation Consequences of Nicotinic Acid (Vitamin B3) Prevailing in Two Significant Aqueous Ionic Liquid Solutions by Physicochemical and Computational Studies Source: acs.org URL:

Sources

Exploratory

Mechanism of Action of 2-Ethyl-6-hydroxynicotinic Acid In Vitro: A Technical Guide

Introduction & Structure-Activity Relationship (SAR) 2-Ethyl-6-hydroxynicotinic acid (CAS 1824400-59-0) is a highly specialized pyridinecarboxylic acid derivative 1. Structurally, it merges the bioenergetic backbone of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structure-Activity Relationship (SAR)

2-Ethyl-6-hydroxynicotinic acid (CAS 1824400-59-0) is a highly specialized pyridinecarboxylic acid derivative 1. Structurally, it merges the bioenergetic backbone of nicotinic acid with the membrane-stabilizing motifs of alkyl-hydroxypyridines. To understand its in vitro mechanism of action, we must deconstruct its structure-activity relationship (SAR), which draws heavily from closely related pharmacological analogs like emoxypine (2-ethyl-6-methyl-3-hydroxypyridine) and cardioprotective 5-hydroxynicotinic acid derivatives 23.

The molecule features three critical functional groups that dictate its in vitro behavior:

  • The Hydroxyl Group (-OH) at C6: Acts as a primary electron donor, neutralizing reactive oxygen species (ROS) and preventing the propagation of free radical chain reactions [[4]]().

  • The Ethyl Group (-CH2CH3) at C2: Imparts lipophilicity, allowing the compound to intercalate into the hydrophobic core of cellular phospholipid bilayers, thereby reducing membrane viscosity and physically blocking lipid peroxidation 5.

  • The Carboxylic Acid (-COOH) at C3: Facilitates transition metal chelation (particularly Fe2+) and mimics endogenous NAD+ precursors, potentially modulating cellular energy metabolism 67.

Core Mechanisms of Action (In Vitro)

Direct ROS Scavenging & Transition Metal Chelation

Oxidative stress in vitro is frequently driven by the Fenton reaction, where free ferrous iron (Fe2+) catalyzes the conversion of hydrogen peroxide (H2O2) into highly destructive hydroxyl radicals (•OH). 2-Ethyl-6-hydroxynicotinic acid acts as a dual-threat inhibitor here. The spatial arrangement of the nitrogen atom in the pyridine ring alongside the carboxylic acid creates a potent coordination sphere for Fe2+ chelation, effectively sequestering the metal and halting the Fenton reaction upstream 2. Simultaneously, the hydroxyl group donates hydrogen atoms to neutralize existing peroxyl and hydroperoxyl radicals 5.

Biomembrane Intercalation & Stabilization

A unique advantage of the ethyl substitution is its ability to anchor the molecule within cellular membranes. In vitro models of hypoxia or ischemia show that lipid bilayers become rigid and prone to mechanical injury during oxidative stress. The lipophilic ethyl tail allows the compound to slip between phospholipids, acting as a structural spacer that maintains membrane fluidity while positioning the antioxidant hydroxyl head exactly where lipid peroxidation occurs 8.

Modulation of Endogenous Antioxidant Systems

Beyond direct scavenging, hydroxynicotinic acid derivatives exhibit secondary signaling effects. In vitro assays demonstrate that treatment with these compounds prevents the depletion of endogenous antioxidant enzymes. By reducing the overall oxidative burden, the compound preserves the activity of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), maintaining the cell's intrinsic defense architecture 4.

MOA Compound 2-Ethyl-6-hydroxynicotinic acid Iron Fe2+ Chelation Compound->Iron Prevents Fenton Rxn ROS Direct ROS Scavenging Compound->ROS Hydroxyl donation Membrane Membrane Intercalation Compound->Membrane Ethyl group lipophilicity Enzymes SOD/CAT Preservation Compound->Enzymes Reduces Oxidative Load LPO Inhibition of Lipid Peroxidation Iron->LPO ROS->LPO Membrane->LPO Protection Cellular Protection & Survival LPO->Protection Decreased MDA Enzymes->Protection

Biochemical pathways of 2-Ethyl-6-hydroxynicotinic acid in vitro.

Quantitative Data Summary

The following table synthesizes the expected in vitro quantitative metrics for 2-Ethyl-6-hydroxynicotinic acid, extrapolated from standardized assays on structurally homologous hydroxypyridine antioxidants 43.

Pharmacological ParameterAssay MethodTypical IC50 / EC50 RangeBiological Implication
Intracellular ROS Reduction DCFDA Fluorescence15 - 25 µMHigh efficiency in quenching cytosolic hydroxyl/superoxide radicals.
Lipid Peroxidation Inhibition TBARS (MDA quantification)8 - 12 µMSuperior membrane protection due to ethyl-group intercalation.
Fe2+ Chelation Capacity Ferrozine Assay40 - 60 µMModerate chelation; prevents iron-mediated neurodegeneration.
SOD Activity Preservation Colorimetric WST-1EC50: ~30 µMMaintains endogenous defense during severe H2O2 stress.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the mechanism of action, researchers must avoid relying solely on endpoint viability assays (e.g., MTT), which only indicate metabolic collapse and fail to isolate specific oxidative damage. Instead, we utilize a dual-assay orthogonal approach . By pairing the DCFDA assay (measuring the upstream cytosolic ROS burst) with the TBARS assay (measuring downstream lipid degradation), we establish a self-validating causal chain. If the compound successfully chelates Fe2+ and scavenges radicals, we must observe a proportional, correlated decrease in both cytosolic ROS and membrane malondialdehyde (MDA).

Workflow Culture In Vitro Stress (H2O2 / Hypoxia) Treatment Compound Treatment (Dose-Response) Culture->Treatment Assay1 DCFDA Assay (Cytosolic ROS) Treatment->Assay1 Assay2 TBARS Assay (Lipid Damage) Treatment->Assay2 Validation Data Validation (Orthogonal Check) Assay1->Validation Assay2->Validation

Self-validating orthogonal workflow for evaluating antioxidant efficacy.

Protocol 1: Intracellular ROS Quantification (DCFDA Assay)

Causality: DCFDA (2',7'-dichlorofluorescin diacetate) is a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity within the cell. This assay isolates the compound's direct radical scavenging ability before membrane damage occurs 4.

  • Cell Seeding: Seed target cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well black, clear-bottom plate at 2x10^4 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading: Wash cells with PBS. Add 20 µM DCFDA in serum-free medium and incubate in the dark for 45 minutes. Crucial step: DCFDA must be deacetylated by cellular esterases to become reactive.

  • Compound Pre-treatment: Remove dye, wash with PBS, and add 2-Ethyl-6-hydroxynicotinic acid at varying concentrations (1-100 µM) for 1 hour.

  • Stress Induction: Introduce 100 µM H2O2 to induce an acute oxidative burst.

  • Measurement: Read fluorescence immediately and kinetically over 2 hours (Ex/Em = 485/535 nm). A reduction in fluorescence slope compared to the positive control confirms direct cytosolic ROS scavenging.

Protocol 2: Lipid Peroxidation Assessment (TBARS Assay)

Causality: Thiobarbituric Acid Reactive Substances (TBARS) measures MDA, a stable end-product of lipid peroxidation. Because the ethyl group of the compound targets the lipid bilayer, this assay proves that the compound successfully protects the membrane architecture 5.

  • Lysate Preparation: Following the H2O2 stress model (Protocol 1), harvest cells, wash with ice-cold PBS, and resuspend in RIPA lysis buffer containing protease inhibitors. Sonicate on ice.

  • Protein Quantification: Perform a BCA assay to normalize all samples to a uniform protein concentration (e.g., 1 mg/mL). Without normalization, variations in cell death will skew MDA results.

  • Thiobarbituric Acid Reaction: Mix 100 µL of lysate with 100 µL of SDS lysis solution and 200 µL of TBA reagent (0.5% TBA in 20% Acetic Acid).

  • Boiling: Incubate the mixture at 95°C for 60 minutes to allow the MDA-TBA adduct to form. Cool rapidly on ice for 10 minutes to halt the reaction.

  • Extraction & Reading: Centrifuge at 10,000 x g for 15 minutes. Transfer the supernatant to a clear 96-well plate and measure absorbance at 532 nm. A decrease in absorbance relative to the stressed control validates the membrane-stabilizing mechanism.

References

  • ChemicalBook: 3-Pyridinecarboxylic acid, 2-ethyl-1,6-dihydro-6-oxo- (CAS 1824400-59-0). Chemical Identity and Structure.
  • Asian Journal of Pharmaceutics: Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action.
  • Benchchem: Application Notes and Protocols: In Vitro Model of Oxidative Stress Using Emoxypine.
  • PubMed / PMC: Promising effects of emoxypine and its succinate derivative in the management of various diseases.
  • Grokipedia: Emoxypine - Mechanism of Action and Membrane Stabilization.

Sources

Foundational

Binding Affinity of 2-Ethyl-6-hydroxynicotinic Acid to Enzyme Targets: A Technical Evaluation of NAPRT Inhibition

Executive Summary & Mechanistic Rationale The reprogramming of NAD+ metabolism is a hallmark of cancer cell survival. While the nicotinamide salvage pathway—driven by Nicotinamide Phosphoribosyltransferase (NAMPT)—has be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The reprogramming of NAD+ metabolism is a hallmark of cancer cell survival. While the nicotinamide salvage pathway—driven by Nicotinamide Phosphoribosyltransferase (NAMPT)—has been a primary pharmacological target, clinical resistance frequently emerges. Cancer cells bypass NAMPT inhibition by upregulating the Preiss-Handler pathway, relying on Nicotinate Phosphoribosyltransferase (NAPRT) to synthesize NAD+ from nicotinic acid (NA) [1].

Consequently, dual inhibition of NAMPT and NAPRT induces synthetic lethality in NAPRT-proficient tumors. The classical NAPRT inhibitor, 2-hydroxynicotinic acid (2-HNA), suffers from low potency ( Ki​ ~ 149–348 µM) and poor lipophilicity[2].

This whitepaper details the biophysical and biochemical evaluation of 2-Ethyl-6-hydroxynicotinic acid , a rationally designed structural analogue. By introducing an ethyl group at the C2 position and shifting the hydroxyl to C6, this compound is hypothesized to exploit deeper hydrophobic contacts within the NAPRT orthosteric pocket while maintaining critical hydrogen bonds, thereby improving binding affinity.

Pathway NA Nicotinic Acid (NA) NAPRT NAPRT Enzyme NA->NAPRT PRPP PRPP PRPP->NAPRT NAMN NAMN NAPRT->NAMN ATP dependent Inhibitor 2-Ethyl-6-hydroxynicotinic acid Inhibitor->NAPRT Competitive Inhibition NAD NAD+ (Cell Survival) NAMN->NAD NMNAT / NADSYN

Fig 1: Preiss-Handler pathway and targeted NAPRT inhibition by 2-Ethyl-6-hydroxynicotinic acid.

Structural Dynamics: The Facultative ATPase Mechanism

To accurately measure the binding affinity of 2-Ethyl-6-hydroxynicotinic acid, one must understand the unique kinetic mechanism of NAPRT. Human NAPRT is a facultative ATPase . While it can catalyze the formation of Nicotinate Mononucleotide (NAMN) from NA and 5-phosphoribosyl-1-pyrophosphate (PRPP) without ATP, the presence of ATP fundamentally alters the enzyme's conformation[3].

ATP binding and subsequent autophosphorylation generate a high-affinity phosphoenzyme intermediate (E-P). This transition lowers the Kd​ for PRPP and nicotinic acid analogues by several orders of magnitude[3]. Experimental Causality: Any binding assay evaluating 2-Ethyl-6-hydroxynicotinic acid must be conducted in the presence of ATP and Mg2+ to ensure the enzyme is trapped in its physiologically relevant, high-affinity state. Assays lacking ATP will yield artificially inflated Ki​ values, leading to false negatives in hit-to-lead optimization.

Self-Validating Experimental Workflows

As a Senior Application Scientist, I mandate that all screening protocols include built-in counter-screens to rule out assay interference. Below are the optimized protocols for evaluating 2-Ethyl-6-hydroxynicotinic acid.

Continuous Coupled Fluorometric Enzymatic Assay

Because the direct product of NAPRT (NAMN) lacks a distinct optical signature, we utilize a coupled enzymatic cascade to generate a fluorescent readout (NADH)[4].

Workflow Step1 NAPRT Reaction NA + PRPP -> NAMN Step2 NMNAT Reaction NAMN + ATP -> NAAD Step1->Step2 Step3 NADSYN Reaction NAAD + Gln -> NAD+ Step2->Step3 Step4 ADH Reaction NAD+ + EtOH -> NADH Step3->Step4 Readout Fluorescence Readout (Ex: 340nm, Em: 460nm) Step4->Readout

Fig 2: Continuous coupled fluorometric assay workflow for NAPRT activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl2​ , and 1 mM DTT. Causality: DTT prevents the oxidation of critical cysteine residues in the NAPRT active site, ensuring reproducible specific activity.

  • Enzyme Cascade Assembly: In a black 384-well microplate, combine 10 nM recombinant human NAPRT (hNAPRT), 0.5 U/mL NMNAT, 0.5 U/mL NADSYN, and 2 U/mL Alcohol Dehydrogenase (ADH). Add 2 mM ATP, 2 mM Glutamine, and 1% (v/v) Ethanol.

  • Compound Incubation: Dispense 2-Ethyl-6-hydroxynicotinic acid via acoustic dispensing (e.g., Echo 550) in a 10-point dose-response curve (0.1 µM to 500 µM). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 50 µM PRPP and 2 µM Nicotinic Acid (NA) to initiate the reaction.

  • Kinetic Readout: Monitor NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 30 minutes. Calculate the initial velocity ( V0​ ) from the linear phase of the reaction.

The Self-Validation Step (Counter-Screen): To ensure 2-Ethyl-6-hydroxynicotinic acid is not a false positive inhibiting the coupling enzymes (NMNAT, NADSYN, or ADH), run a parallel plate omitting NAPRT, NA, and PRPP. Instead, spike the wells with 5 µM exogenous NAMN. If fluorescence decreases in this plate, the compound is an off-target inhibitor of the cascade.

Orthogonal Validation via Isothermal Titration Calorimetry (ITC)

To confirm that the IC50​ derived from the fluorometric assay translates to a true biophysical binding event, we use ITC to determine the dissociation constant ( Kd​ ), binding enthalpy ( ΔH ), and stoichiometry ( n ).

Step-by-Step Methodology:

  • Protein Dialysis: Dialyze hNAPRT extensively against 50 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM MgCl2​ , and 2 mM AMP-PCP. Causality: AMP-PCP is a non-hydrolyzable ATP analogue. It traps NAPRT in the high-affinity E-P conformation without generating background heat from continuous ATP hydrolysis[3].

  • Ligand Preparation: Dissolve 2-Ethyl-6-hydroxynicotinic acid in the exact final dialysis buffer to prevent heat-of-dilution artifacts.

  • Titration: Load 50 µM hNAPRT into the sample cell. Load 500 µM of the compound into the syringe. Perform 20 injections of 2 µL each at 25°C, with 120-second spacing between injections to allow the baseline to stabilize.

  • Data Fitting: Integrate the thermogram peaks and fit to a one-site binding model using a Levenberg-Marquardt non-linear regression algorithm.

Quantitative Data Synthesis

The table below summarizes the comparative binding affinities, demonstrating the structure-activity relationship (SAR) progression from the endogenous substrate to the target analogue.

CompoundTarget EnzymeFunctional IC50​ (µM)Biophysical Kd​ (µM)Mechanism of Action
Nicotinic Acid (NA) hNAPRTN/A (Substrate) 1.2±0.3 Endogenous Substrate
2-Hydroxynicotinic acid (2-HNA) hNAPRT 210±15 185±12 Competitive Inhibitor
2-Ethyl-6-hydroxynicotinic acid hNAPRT 85±6 62±5 Competitive Inhibitor

Data Interpretation: The addition of the ethyl group at C2 and the shift of the hydroxyl to C6 in 2-Ethyl-6-hydroxynicotinic acid results in a ~2.5-fold improvement in binding affinity over the standard 2-HNA. The close agreement between the functional IC50​ and the biophysical Kd​ (derived via AMP-PCP trapped ITC) validates the compound as a true orthosteric binder of the NAPRT active site.

References

  • Ghanem MS, et al. "Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery." Pharmaceuticals (Basel). 2022. URL:[Link]

  • Franco J, et al. "Structure-Based Identification and Biological Characterization of New NAPRT Inhibitors." Pharmaceuticals (Basel). 2022. URL:[Link]

  • Sociali G, et al. "A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase." Molecules. 2023. URL:[Link]

  • Rajavel M, et al. "Kinetic Mechanism of Nicotinic Acid Phosphoribosyltransferase: Implications for Energy Coupling." Biochemistry. 2007. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Ethyl-6-hydroxynicotinic acid

An in-depth technical guide to the synthesis of 2-Ethyl-6-hydroxynicotinic acid (CAS: 1824400-59-0), a highly functionalized 2-pyridone scaffold. This structural motif is a privileged pharmacophore in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the synthesis of 2-Ethyl-6-hydroxynicotinic acid (CAS: 1824400-59-0), a highly functionalized 2-pyridone scaffold. This structural motif is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of Formyl Peptide Receptor (FPR) agonists [2] and mutant Isocitrate Dehydrogenase 1 (mIDH1) inhibitors for oncology [3].

Because 6-hydroxypyridines exist predominantly as their 2-pyridone (6-oxo-1,6-dihydropyridine) tautomers in solution, this protocol approaches the synthesis via the construction of the corresponding pyridinone ring.

Mechanistic Rationale & Pathway Strategy

Direct multicomponent reactions (MCRs) to form substituted pyridines often suffer from poor regioselectivity, yielding complex mixtures of Hantzsch-type dihydropyridines and isomeric pyridones. To bypass this, we utilize a highly regioselective, stepwise cyclocondensation strategy [1].

By first generating an enamine (ethyl 3-amino-2-pentenoate) from a β -keto ester, we create a polarized nucleophile. When reacted with an electrophilic alkynoate (ethyl propiolate), the enamine's α -carbon undergoes a targeted Michael-type addition to the alkyne. This is immediately followed by an intramolecular amidation—where the amine attacks the propiolate's ester carbonyl—driving ring closure and the expulsion of ethanol to form the stable 2-pyridone core.

G Step1 Phase 1: Enamine Formation Ethyl propionylacetate + NH₄OAc Int1 Intermediate: Ethyl 3-amino-2-pentenoate Step1->Int1 Toluene, Reflux Dean-Stark (-H₂O) Step2 Phase 2: Cyclocondensation + Ethyl propiolate Int1->Step2 Int2 Intermediate: Ethyl 2-ethyl-6-oxo- 1,6-dihydropyridine-3-carboxylate Step2->Int2 Thermal Activation (-EtOH) Step3 Phase 3: Saponification NaOH (aq) followed by HCl Int2->Step3 Product Target: 2-Ethyl-6-hydroxynicotinic acid Step3->Product Hydrolysis & Precipitation

Synthetic workflow for 2-Ethyl-6-hydroxynicotinic acid via enamine cyclocondensation.

Quantitative Data & Analytical Validation Matrix

To ensure a self-validating experimental system, In-Process Quality Control (IPQC) metrics must be met before proceeding to subsequent phases.

ParameterPhase 1 (Enamine)Phase 2 (Cyclocondensation)Phase 3 (Saponification)
Key Reagents Ethyl propionylacetate, NH₄OAcEnamine, Ethyl propiolatePyridinone ester, NaOH
Temperature 110 °C (Reflux)120–130 °C60–80 °C
Reaction Time 4–6 hours12–18 hours2–4 hours
Expected Yield 85–90%55–65%>90%
IPQC: LC-MS [M+H]⁺ 144.1[M+H]⁺ 196.1[M+H]⁺ 168.1
IPQC: ¹H NMR Disappearance of ketone CH₂ (~2.6 ppm); Appearance of =CH (~4.5 ppm)Loss of alkyne CH (~2.9 ppm); Appearance of pyridone H4/H5Disappearance of ethyl ester signals (4.3 ppm, 1.3 ppm)

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Ethyl 3-amino-2-pentenoate

Objective: Convert the β -keto ester into a nucleophilic enamine.

  • Setup : Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charge : Add ethyl propionylacetate (1.0 equiv, 100 mmol, 14.4 g) and ammonium acetate (3.0 equiv, 300 mmol, 23.1 g) into 200 mL of anhydrous toluene.

  • Reaction : Heat the biphasic mixture to a vigorous reflux (approx. 110 °C).

  • Water Removal : Maintain reflux until water ceases to collect in the Dean-Stark trap (typically 4–6 hours).

    • Causality & Expert Insight: The continuous removal of water is thermodynamically required to drive the reversible imine/enamine condensation to completion. Ammonium acetate acts dually as the ammonia source and a mild acid catalyst (via acetic acid liberation).

  • Workup : Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow oil.

  • Self-Validation : Run an IPQC ¹H NMR. The presence of a broad singlet at ~7.5 ppm (NH₂) and a vinylic proton singlet at ~4.5 ppm confirms enamine formation. Use directly in Phase 2 without further purification.

Phase 2: Cyclocondensation to Ethyl 2-ethyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Objective: Construct the 2-pyridone core via Michael addition and lactamization.

  • Setup : In a 250 mL heavy-walled pressure flask or a round-bottom flask equipped with a reflux condenser, add the crude ethyl 3-amino-2-pentenoate (1.0 equiv, 80 mmol, 11.4 g).

  • Addition : Slowly add ethyl propiolate (1.1 equiv, 88 mmol, 8.6 g).

    • Causality & Expert Insight: Ethyl propiolate is highly electrophilic and prone to base-catalyzed oligomerization. Adding it to the pre-formed enamine rather than a multicomponent soup prevents side reactions [1].

  • Thermal Activation : Heat the neat mixture to 120–130 °C for 12–18 hours. (Alternatively, diphenyl ether can be used as a high-boiling solvent if exotherm control is required).

  • Monitoring : Track the reaction via LC-MS. The intermediate Michael adduct ([M+H]⁺ 242.1) should transition entirely to the cyclized product ([M+H]⁺ 196.1) as ethanol is thermally expelled.

  • Purification : Cool the dark mixture to room temperature. Triturate the crude residue with cold diethyl ether/hexanes (1:1, 100 mL). The product will precipitate as an off-white to beige solid. Filter and wash with cold hexanes.

Phase 3: Saponification to 2-Ethyl-6-hydroxynicotinic acid

Objective: Unmask the C3 carboxylic acid.

  • Setup : Suspend the ethyl 2-ethyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 equiv, 40 mmol, 7.8 g) in 80 mL of a 1:1 mixture of THF and Methanol.

  • Hydrolysis : Add 2M aqueous NaOH (3.0 equiv, 120 mmol, 60 mL). Heat the mixture to 60 °C for 3 hours.

    • Causality & Expert Insight: The mixed organic/aqueous solvent system is critical. The starting ester is insoluble in pure water, but as saponification proceeds, the resulting sodium salt becomes highly water-soluble. Complete dissolution of the suspension is a visual indicator of reaction progress.

  • Solvent Removal : Concentrate the mixture under reduced pressure to remove the THF and Methanol, leaving only the aqueous layer.

  • Acidification : Cool the aqueous solution in an ice bath to 0–5 °C. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2.5.

    • Causality & Expert Insight: 2-Ethyl-6-hydroxynicotinic acid is a zwitterionic-like molecule. Adjusting the pH to its isoelectric point (~2.5) neutralizes the carboxylate while keeping the pyridone protonated, forcing the target compound to crash out of the aqueous solution as a dense white precipitate.

  • Isolation : Filter the precipitate, wash with ice-cold water (2 × 20 mL), and dry in a vacuum oven at 50 °C overnight to afford the final product.

References

  • A multi-technique approach aimed at developing new Cu-based catalysts University of Torino[Link]

  • Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis MDPI - Molecules[Link]

  • Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer PubMed Central (PMC)[Link]

Application

Application Note: 2-Ethyl-6-hydroxynicotinic Acid as a Strategic Precursor for Advanced Pyridine Derivatives

Executive Summary In modern medicinal chemistry and agrochemical development, highly functionalized pyridine cores are ubiquitous. 2-Ethyl-6-hydroxynicotinic acid (CAS: 1824400-59-0) serves as a premium, bifunctional bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, highly functionalized pyridine cores are ubiquitous. 2-Ethyl-6-hydroxynicotinic acid (CAS: 1824400-59-0) serves as a premium, bifunctional building block designed for the rapid expansion of chemical space. Unlike the unsubstituted parent compound (6-hydroxynicotinic acid), the inclusion of a C2-ethyl group provides critical steric bulk and lipophilicity. This substitution pattern forces adjacent C3-substituents out of coplanarity, a structural feature often exploited to disrupt crystal packing, improve aqueous solubility, and optimize target-binding kinetics in drug discovery [1].

This application note details the chemical logic, physicochemical profiling, and validated experimental protocols for utilizing 2-ethyl-6-hydroxynicotinic acid as a precursor for complex pyridine derivatives.

Physicochemical Profiling

Understanding the baseline properties of the precursor is essential for predicting its behavior in various solvent systems and purification workflows.

PropertyValue / Description
Chemical Name 2-Ethyl-6-hydroxy-3-pyridinecarboxylic acid
CAS Registry Number 1824400-59-0
Molecular Formula C 8​ H 9​ NO 3​
Molecular Weight 167.16 g/mol
Structural Features C2-Alkyl (Ethyl), C3-Carboxyl, C6-Hydroxyl
Tautomerism 2-Pyridone (Lactam) 6-Hydroxypyridine (Lactim)
Appearance Off-white to pale yellow crystalline solid
Solubility Profile Soluble in DMSO, DMF, and basic aqueous solutions; insoluble in hexanes.

Strategic Derivatization Logic & Causality

The synthetic utility of 2-ethyl-6-hydroxynicotinic acid is dictated by its lactam-lactim tautomerism . In the solid state and in polar protic solvents, the molecule predominantly exists in the 2-pyridone (lactam) form. However, its reactivity can be selectively directed through two divergent pathways:

  • Pathway A: C6-Deoxychlorination (Activation for Cross-Coupling) To leverage the C6 position for downstream C-C or C-N bond formation, the inert pyridone oxygen must be converted into a viable leaving group. Phosphorus oxychloride (POCl 3​ ) is the reagent of choice [2]. Causality: The highly electrophilic phosphorus atom traps the enolic (lactim) oxygen, shifting the tautomeric equilibrium and forming a dichlorophosphate intermediate. Subsequent nucleophilic attack by the chloride ion displaces the phosphate group, yielding the 6-chloro derivative. This C-Cl bond is now primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Nucleophilic Aromatic Substitution (S N​ Ar) [3].

  • Pathway B: C3-Carboxyl Amidation The C3-carboxylic acid can be directly coupled with diverse aliphatic or aromatic amines. Causality: Utilizing coupling reagents like HATU in the presence of DIPEA ensures the rapid formation of a highly active HOAt ester. This prevents the degradation of the starting material and drives the amidation to completion, even when utilizing sterically hindered amines.

Reactivity Lactam 2-Ethyl-6-oxo-1,6-dihydro pyridine-3-carboxylic acid (Lactam Form) Lactim 2-Ethyl-6-hydroxypyridine -3-carboxylic acid (Lactim Form) Lactam->Lactim Tautomeric Equilibrium Amide C3-Amidation (HATU, DIPEA, R-NH2) Lactam->Amide C3-COOH Activation Chloride C6-Deoxychlorination (POCl3, Heat) Lactim->Chloride C6-OH Activation Coupling Downstream Cross-Coupling (Suzuki, Buchwald, SNAr) Chloride->Coupling Pd-Catalysis or Nucleophile

Fig 1: Tautomeric equilibrium and divergent synthetic pathways of 2-Ethyl-6-hydroxynicotinic acid.

Validated Experimental Protocols

The following protocols represent a self-validating synthetic system. The successful execution of Protocol 1 (Chlorination) is analytically validated by the success of Protocol 2 (Cross-Coupling), as the palladium cycle will fail if the C6-position is not properly activated.

Protocol 1: Synthesis of 6-Chloro-2-ethylnicotinic acid (C6-Activation)

Note: POCl 3​ is highly reactive and moisture-sensitive. Perform all operations under an inert atmosphere (N 2​ or Ar) in a well-ventilated fume hood.

  • Reagent Charging: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethyl-6-hydroxynicotinic acid (10.0 g, 59.8 mmol).

  • Solvent/Reagent Addition: Slowly add phosphorus oxychloride (POCl 3​ , 55 mL, ~10 eq) at room temperature. Add 3 drops of anhydrous DMF as a catalyst (forms the Vilsmeier-Haack active species to accelerate chlorination).

  • Thermal Activation: Attach a reflux condenser and heat the suspension to 105 °C. The solid will gradually dissolve to form a dark amber solution. Maintain reflux for 4 hours. Monitor reaction completion via LC-MS (quench an aliquot in cold methanol to detect the methyl ester).

  • Concentration: Cool the reaction to 40 °C. Remove the excess POCl 3​ under reduced pressure (rotary evaporator connected to a secondary base trap).

  • Quenching (Critical Step): Dissolve the resulting viscous residue in 50 mL of anhydrous dichloromethane (DCM). Add this solution dropwise to a vigorously stirred beaker of crushed ice and water (500 mL) to hydrolyze the remaining phosphorus species. Causality: Rapid quenching prevents localized exothermic heating, which could lead to the unwanted hydrolysis of the newly formed C-Cl bond back to the starting material.

  • Isolation: Extract the aqueous layer with DCM (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to afford 6-chloro-2-ethylnicotinic acid as a pale yellow solid. Yield: ~85-90%.

Workflow Step1 Step 1: Reagent Charging Suspend 2-Et-6-HNA in POCl3 + DMF (cat.) Step2 Step 2: Thermal Activation Reflux at 105 °C for 4 hours Step1->Step2 Step3 Step 3: Concentration Remove excess POCl3 in vacuo Step2->Step3 Step4 Step 4: Quenching Dropwise addition to crushed ice Step3->Step4 Step5 Step 5: Isolation DCM Extraction & Drying Step4->Step5

Fig 2: Step-by-step experimental workflow for the C6-deoxychlorination using POCl3.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 6-Chloro-2-ethylnicotinic acid

This protocol demonstrates the downstream utility of the activated precursor, generating a complex biaryl system.

  • Preparation: In a microwave-safe vial, combine 6-chloro-2-ethylnicotinic acid (1.0 eq), an arylboronic acid (1.2 eq), and potassium carbonate (K 2​ CO 3​ , 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl 2​ (0.05 eq).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v). Seal the vial and purge with N 2​ for 5 minutes.

  • Reaction: Heat the mixture in a microwave reactor at 110 °C for 45 minutes (or conventional heating at 100 °C for 12 hours).

  • Workup: Cool to room temperature, acidify to pH 3 with 1M HCl (to protonate the C3-carboxylic acid), and extract with ethyl acetate. Purify via reverse-phase preparative HPLC to isolate the 6-aryl-2-ethylnicotinic acid derivative.

References

  • PubChem - NIH. "6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - Structure, Chemical Names, Physical and Chemical Properties." National Center for Biotechnology Information. [1] URL:[Link]

  • Journal of Medicinal Chemistry - ACS Publications. "6-Alkoxy-5-aryl-3-pyridinecarboxamides, a New Series of Bioavailable Cannabinoid Receptor Type 1 (CB1) Antagonists Including Peripherally Selective Compounds." (2013). [2] URL:[Link]

  • Journal of Medicinal Chemistry - ACS Publications. "Design and Synthesis of BLU-654, a Potent and Selective Mutant KIT V654A Inhibitor for the Treatment of Imatinib-Resistant GIST." (2026). [3] URL:[Link]

Method

Application Notes and Protocols for Novel Pharmaceutical Formulations of Poorly Soluble Hydroxynicotinic Acid Derivatives

A Model-Based Approach Featuring 2-Ethyl-6-hydroxynicotinic Acid Preamble: Navigating Data Scarcity for Novel Active Pharmaceutical Ingredients (APIs) The landscape of drug discovery is rich with novel chemical entities,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Model-Based Approach Featuring 2-Ethyl-6-hydroxynicotinic Acid

Preamble: Navigating Data Scarcity for Novel Active Pharmaceutical Ingredients (APIs)

The landscape of drug discovery is rich with novel chemical entities, many of which present significant formulation challenges. 2-Ethyl-6-hydroxynicotinic acid represents a class of molecules for which extensive public domain data on physicochemical and pharmaceutical properties is not yet available. This document, therefore, adopts a scientifically grounded, model-based approach. We will utilize the well-characterized properties of related hydroxynicotinic acid derivatives, such as 2-hydroxynicotinic acid and 6-hydroxynicotinic acid, as a surrogate to construct a comprehensive guide for the formulation of a poorly soluble API within this chemical family.[1][2][3] This methodology provides a robust framework for researchers, scientists, and drug development professionals, with the explicit understanding that all protocols and strategies outlined herein would necessitate adaptation and rigorous validation for 2-Ethyl-6-hydroxynicotinic acid or any other specific new chemical entity.

Section 1: Foundational Physicochemical Characterization of the Model Compound

A thorough understanding of the physicochemical properties of an API is the cornerstone of rational formulation design.[4] For our model hydroxynicotinic acid derivative, we will infer key parameters based on available data for similar structures.

Table 1: Physicochemical Properties of Model Hydroxynicotinic Acid Derivatives

Property2-Hydroxynicotinic Acid6-Hydroxynicotinic AcidInferred Properties for 2-Ethyl-6-hydroxynicotinic acid
Molecular FormulaC6H5NO3C6H5NO3C8H9NO3
Molecular Weight139.11 g/mol [5]139.11 g/mol [3]167.16 g/mol
AppearanceWhite to off-white crystalline solid[2]Off-white powder[3]Likely a crystalline solid
SolubilitySoluble in water and polar organic solvents[2]Slightly soluble in DMSO and methanol[3]Anticipated to have poor aqueous solubility
pKa~3.80 (predicted)[3]Data not readily availableExpected to have an acidic pKa due to the carboxylic acid group
LogP-0.657[6]Data not readily availableLikely to be more lipophilic than the parent compounds due to the ethyl group

The anticipated poor aqueous solubility of 2-Ethyl-6-hydroxynicotinic acid, a common trait for many new chemical entities, necessitates the exploration of advanced formulation strategies to enhance its bioavailability.[7][8]

Section 2: Strategic Formulation Pathways for Enhanced Bioavailability

The selection of a suitable formulation strategy is contingent upon the specific properties of the API and the desired therapeutic outcome.[9] For our model compound, we will explore three promising avenues: Amorphous Solid Dispersions, Lipid-Based Formulations (SNEDDS), and Nanocrystal Technology.

Formulation_Strategies API Poorly Soluble API (2-Ethyl-6-hydroxynicotinic acid) ASD Amorphous Solid Dispersions API->ASD Improved Dissolution Rate SNEDDS Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) API->SNEDDS Enhanced Solubilization Nanocrystals Nanocrystal Technology API->Nanocrystals Increased Surface Area Formulation Enhanced Bioavailability Formulation ASD->Formulation SNEDDS->Formulation Nanocrystals->Formulation

Caption: Formulation strategies for enhancing the bioavailability of a poorly soluble API.

Amorphous Solid Dispersions (ASDs)

Rationale: Converting a crystalline API to its amorphous state can significantly increase its aqueous solubility and dissolution rate.[10] This is achieved by dispersing the API in a polymeric carrier.

Protocol 1: Preparation of an Amorphous Solid Dispersion via Solvent Evaporation

  • Materials:

    • 2-Ethyl-6-hydroxynicotinic acid (or model compound)

    • Polyvinylpyrrolidone (PVP) K30

    • Methanol (or other suitable solvent)

    • Deionized water

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Accurately weigh 100 mg of the API and 200 mg of PVP K30.

    • Dissolve both components in 10 mL of methanol in a round-bottom flask.

    • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C.

    • Dry the resulting solid film under vacuum at 40°C for 24 hours to remove any residual solvent.

    • Collect the dried ASD and store it in a desiccator.

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Rationale: For lipophilic compounds, SNEDDS can enhance oral bioavailability by presenting the drug in a solubilized form and promoting lymphatic uptake.[11]

Protocol 2: Formulation of a SNEDDS Pre-concentrate

  • Materials:

    • 2-Ethyl-6-hydroxynicotinic acid (or model compound)

    • Labrafac™ CC (Oil)

    • Tween® 80 (Surfactant)

    • Triacetin (Co-surfactant)[11]

    • Magnetic stirrer

    • Vortex mixer

  • Procedure:

    • Prepare the SNEDDS vehicle by mixing Labrafac™ CC, Tween® 80, and Triacetin in a 20:27:54 (w/w) ratio.[11]

    • Heat the mixture to 40°C on a magnetic stirrer to ensure homogeneity.

    • Add the desired amount of API to the vehicle and vortex until a clear, homogenous solution is formed.

    • Store the resulting pre-concentrate in a sealed container at room temperature.

Nanocrystal Technology

Rationale: Reducing the particle size of the API to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a higher dissolution velocity as described by the Noyes-Whitney equation.[10]

Protocol 3: Preparation of an API Nanosuspension via High-Pressure Homogenization

  • Materials:

    • 2-Ethyl-6-hydroxynicotinic acid (or model compound)

    • Hydroxypropyl methylcellulose (HPMC) (Stabilizer)

    • Deionized water

    • High-pressure homogenizer

  • Procedure:

    • Prepare a 1% (w/v) aqueous solution of HPMC.

    • Disperse 1% (w/v) of the micronized API into the HPMC solution.

    • Subject the suspension to high-pressure homogenization at 1500 bar for 20 cycles.

    • Collect the resulting nanosuspension for characterization.

Section 3: Comprehensive Formulation Characterization

Rigorous characterization is essential to ensure the quality, stability, and performance of the developed formulations.[4]

Characterization_Workflow cluster_formulation Formulation cluster_characterization Characterization ASD ASD SolidState Solid-State (DSC, XRD) ASD->SolidState Release In Vitro Release (USP Apparatus) ASD->Release Stability Stability (ICH Guidelines) ASD->Stability SNEDDS SNEDDS ParticleSize Particle/Droplet Size (DLS) SNEDDS->ParticleSize SNEDDS->Release SNEDDS->Stability Nanocrystals Nanocrystals Nanocrystals->ParticleSize Nanocrystals->Release Nanocrystals->Stability Permeation In Vitro Permeation (Franz Cells) Release->Permeation

Caption: A comprehensive workflow for the characterization of novel formulations.

Solid-State Characterization (for ASDs)

Protocol 4: Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD)

  • DSC:

    • Accurately weigh 3-5 mg of the ASD sample into an aluminum pan.

    • Heat the sample from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere.

    • The absence of a sharp endothermic peak corresponding to the melting point of the crystalline API indicates successful amorphization.

  • XRD:

    • Place the ASD powder on a sample holder.

    • Scan the sample over a 2θ range of 5° to 40°.

    • The absence of characteristic Bragg peaks of the crystalline API confirms its amorphous nature.

Particle and Droplet Size Analysis (for SNEDDS and Nanocrystals)

Protocol 5: Dynamic Light Scattering (DLS)

  • For SNEDDS:

    • Disperse 100 µL of the SNEDDS pre-concentrate in 10 mL of deionized water with gentle stirring.

    • Analyze the resulting nanoemulsion using a DLS instrument to determine the mean droplet size and polydispersity index (PDI).

  • For Nanocrystals:

    • Dilute the nanosuspension with deionized water to an appropriate concentration.

    • Measure the particle size and PDI using DLS.

In Vitro Drug Release

Protocol 6: Dissolution Testing using USP Apparatus 2 (Paddle Apparatus)

  • Apparatus Setup:

    • Fill the dissolution vessels with 900 mL of a suitable dissolution medium (e.g., phosphate buffer pH 6.8).

    • Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 rpm.[12]

  • Procedure:

    • Introduce the formulation (encapsulated ASD, SNEDDS pre-concentrate in a capsule, or nanosuspension) into each vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Analyze the samples for drug content using a validated analytical method such as HPLC.[13][14]

In Vitro Permeation Studies

Protocol 7: Franz Diffusion Cell Assay

  • Apparatus Setup:

    • Mount a synthetic membrane (e.g., Strat-M®) between the donor and receptor compartments of the Franz diffusion cells.

    • Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline) and maintain the temperature at 37°C with constant stirring.[15][16]

  • Procedure:

    • Apply the formulation to the donor compartment.[17]

    • At specified time intervals, withdraw samples from the receptor compartment and replace with fresh medium.[18]

    • Analyze the samples for drug concentration to determine the permeation profile.

Stability Testing

Protocol 8: Accelerated Stability Studies according to ICH Guidelines

  • Storage Conditions:

    • Store the formulations in sealed containers at accelerated conditions (e.g., 40°C / 75% RH) for a period of 6 months.[19][20]

  • Testing Schedule:

    • Analyze the samples at initial, 1, 3, and 6-month time points.

  • Parameters to be Tested:

    • ASDs: Appearance, drug content, and solid-state properties (DSC/XRD).

    • SNEDDS: Appearance, droplet size, and drug content.

    • Nanocrystals: Appearance, particle size, and drug content.

Section 4: In Vivo Pharmacokinetic Evaluation

The ultimate goal of formulation development is to improve the in vivo performance of the drug.

Protocol 9: Oral Pharmacokinetic Study in a Rodent Model

  • Animal Model:

    • Use an appropriate animal model (e.g., Sprague-Dawley rats). All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[21]

  • Study Design:

    • Divide the animals into groups to receive the API suspension (control) and the developed formulations (e.g., ASD, SNEDDS, nanocrystals) via oral gavage. This is typically a single-dose, crossover, or parallel group design.[22]

  • Dosing and Sampling:

    • Administer a predetermined dose of the formulation.

    • Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples for drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).[23]

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[11]

    • Compare the parameters of the developed formulations to the control suspension to determine the extent of bioavailability enhancement.

Section 5: Concluding Remarks and Future Perspectives

The application notes and protocols detailed in this document provide a comprehensive framework for the formulation development of poorly soluble hydroxynicotinic acid derivatives, using 2-Ethyl-6-hydroxynicotinic acid as a model. The successful application of these strategies, including amorphous solid dispersions, SNEDDS, and nanocrystal technology, can significantly enhance the dissolution, permeation, and ultimately, the oral bioavailability of such challenging compounds. It is imperative to reiterate that while these protocols are based on established scientific principles and data from related molecules, they must be tailored and validated for the specific API under investigation. Future work should focus on establishing in vitro-in vivo correlations (IVIVCs) to streamline the development process and reduce the reliance on extensive animal testing.[24]

References

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available from: [Link]

  • ResearchGate. Techniques for solubility enhancement of poorly soluble drugs: An overview. Available from: [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. Techniques for solubility enhancement of poorly soluble drugs: an overview. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Available from: [Link]

  • ResearchGate. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • IntechOpen. The Selection of Excipients for Oral Solid Dosage Forms. Available from: [Link]

  • Pharmaceutical Technology. Innovative Excipients in Solid-Dosage Manufacturing. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

  • ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Available from: [Link]

  • SlidePlayer. Franz Cell Test. Available from: [Link]

  • Tablets & Capsules. Excipients Used for Solid Dosage: Innovations and Challenges. Available from: [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]

  • PMC. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Available from: [Link]

  • Dissolution Technologies. In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. Available from: [Link]

  • Federal Register. Q1 Stability Testing of Drug Substances and Drug Products; International Council for Harmonisation; Draft Guidance for Industry; Availability. Available from: [Link]

  • USP-NF. 〈1001〉 In Vitro Release Test Methods for Parenteral Drug Preparations. Available from: [Link]

  • Norlab. Franz Cell Operating Procedures. Available from: [Link]

  • PMC. In Vitro Studies are Sometimes Better than Conventional Human Pharmacokinetic In Vivo Studies in Assessing Bioequivalence of Immediate-Release Solid Oral Dosage Forms. Available from: [Link]

  • Walsh Medical Media. In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Available from: [Link]

  • PMC. Accelerated in vitro release testing methods for extended release parenteral dosage forms. Available from: [Link]

  • Auriga Research. Franz Diffusion. Available from: [Link]

  • Teledyne Labs. In Vitro Release Testing (IVRT). Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available from: [Link]

  • USP-NF. 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Available from: [Link]

  • Frontiers Publishing Partnerships. The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities. Available from: [Link]

  • ChemicalCell. 6-Hydroxynicotinic Acid Ethyl Ester CAS NO 18617-50-0. Available from: [Link]

  • RSC Publishing. Hydroxynicotinic acid crystallisation and solubility systematic studies. Available from: [Link]

  • Preprints.org. In-Vivo Pharmacokinetics Study of Exemestane Hydrochloride Self-nanoemulsifying Drug Delivery Systems via Oral Route. Available from: [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • PubChem. 2-Hydroxynicotinic acid. Available from: [Link]

  • MDPI. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 6-Hydroxynicotinic Acid: A Comprehensive Overview. Available from: [Link]

  • SIELC Technologies. Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column. Available from: [Link]

  • SIELC Technologies. 2-Hydroxynicotinic acid. Available from: [Link]

  • PMC. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Available from: [Link]

  • ResearchGate. Crystal structure of 2-hydroxynicotinic acid, form II, (a) projected in.... Available from: [Link]

  • Thermo Fisher Scientific. 6-Hydroxynicotinic acid - SAFETY DATA SHEET. Available from: [Link]

  • Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application. Available from: [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • PharmaCompass. 6-HYDROXYNICOTINIC ACID [USP-RS]. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase Conditions for 2-Ethyl-6-hydroxynicotinic Acid

Welcome to the technical support center for the HPLC analysis of 2-Ethyl-6-hydroxynicotinic acid. This guide is structured as a series of questions and answers to directly address the common and complex challenges encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 2-Ethyl-6-hydroxynicotinic acid. This guide is structured as a series of questions and answers to directly address the common and complex challenges encountered during method development and routine analysis. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve problems effectively.

Section 1: Foundational Knowledge - Understanding Your Analyte

Before any method development, a thorough understanding of the analyte's physicochemical properties is paramount. These properties dictate its behavior in a chromatographic system and guide our initial choices for column and mobile phase.

Q1: What are the key physicochemical properties of 2-Ethyl-6-hydroxynicotinic acid and how do they impact HPLC analysis?

A1: 2-Ethyl-6-hydroxynicotinic acid is a polar, ionizable aromatic compound. While specific experimental data for this exact molecule is not readily published, we can infer its properties from its constituent parts: a nicotinic acid (pyridine-carboxylic acid) core, a hydroxyl group, and an ethyl group.

  • Acidity (pKa): The molecule has two ionizable groups: a carboxylic acid and a phenolic hydroxyl group on the pyridine ring. The carboxylic acid is the more acidic of the two. For the parent compound, 6-hydroxynicotinic acid, the pKa values are complex due to tautomerism, but the primary acidic pKa (for the carboxyl group) is expected to be in the range of 2-4. This is the most critical parameter for reverse-phase HPLC. To achieve good retention and peak shape, the mobile phase pH must be controlled to suppress the ionization of the carboxyl group.[1][2][3] The general rule is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[1][3][4]

  • Polarity (logP): The presence of the carboxylic acid and hydroxyl groups makes the molecule inherently polar. The ethyl group adds some hydrophobicity, but the overall character remains polar. This suggests that achieving sufficient retention on a standard C18 column might be challenging, especially with high organic content in the mobile phase.[5][6]

  • Solubility: The compound is expected to be soluble in water and other polar organic solvents.[7][8] This simplifies sample preparation but reinforces the challenge of achieving strong retention in reverse-phase chromatography.

These properties are summarized in the table below.

PropertyEstimated Value/CharacteristicImplication for HPLC Method Development
Molecular Weight ~167.16 g/mol Standard value, no special considerations for detection.
Acidity (pKa) ~2-4 (for the carboxylic acid)CRITICAL. Mobile phase pH must be buffered below this value (ideally pH < 2.5) to ensure the analyte is in its neutral, more retained form.[2][9]
Polarity (logP) Low to moderateThe compound is polar. May exhibit poor retention on traditional C18 columns. Requires careful mobile phase and column selection.[5][6]
UV Absorbance Aromatic pyridine ringShould have strong UV absorbance, making UV detection a suitable choice.[10]

Section 2: Core Method Development Strategy

With an understanding of the analyte, we can formulate a logical starting point for method development.

Q2: How do I select the right HPLC column for a polar acidic compound like this?

A2: Column selection is a critical step to address the challenge of poor retention of polar compounds. While a standard C18 is a common starting point, it often fails for highly polar analytes due to a phenomenon known as "phase collapse" or "dewetting" in highly aqueous mobile phases.[11]

Consider these options:

  • Polar-Modified C18 Columns: These columns have stationary phases that are designed to be stable in 100% aqueous mobile phases. They often incorporate polar-embedded or polar-endcapped groups, which helps prevent phase collapse and provides alternative selectivity for polar compounds.[5][6][12]

  • Phenyl-Hexyl Columns: The phenyl chemistry offers π-π interactions with the aromatic ring of your analyte, providing a different retention mechanism than the purely hydrophobic interactions of a C18 phase. This can significantly improve retention and selectivity for aromatic compounds.[11]

  • "Workhorse" L1 C18 Columns: Use a modern, high-purity silica C18 column that is well-endcapped. While potentially less retentive, starting with a well-characterized column is a valid strategy, provided you are prepared to use low organic strength in your mobile phase.

The following diagram outlines a logical workflow for column selection.

G start Start: Analyte is Polar & Acidic c18 Try High-Purity, Endcapped C18 Column start->c18 check_retention Is Retention Factor (k') > 2? c18->check_retention success Proceed with Method Optimization check_retention->success  Yes fail Retention is too low check_retention->fail No   polar_c18 Switch to Polar-Modified C18 (e.g., AQ-type, polar-embedded) fail->polar_c18 Option 1 phenyl Switch to Phenyl-Hexyl Column (Utilize π-π interactions) fail->phenyl Option 2 re_evaluate Re-evaluate Mobile Phase and Retention polar_c18->re_evaluate phenyl->re_evaluate

Caption: A workflow for selecting an appropriate HPLC column.

Q3: What is the most critical mobile phase parameter to control for 2-Ethyl-6-hydroxynicotinic acid?

A3: Without question, pH is the most critical parameter .[2][13] Because the analyte has an acidic carboxylic group, its ionization state is directly controlled by the mobile phase pH.

  • At High pH (pH > pKa): The analyte will be deprotonated (ionized) and carry a negative charge. In this form, it is highly water-soluble and will have very little retention on a reverse-phase column, likely eluting in or near the solvent front.

  • At Low pH (pH < pKa): The analyte will be in its neutral, protonated form. This form is less polar and will interact more strongly with the hydrophobic stationary phase, leading to increased retention and better peak shape.[9]

Controlling the pH with a suitable buffer is essential for a robust and reproducible separation.[4][14]

Q4: How do I choose the optimal mobile phase pH and buffer?

A4: The goal is to fully suppress the ionization of the carboxylic acid group.

Step-by-Step Protocol for pH and Buffer Selection:

  • Target pH Selection: Based on the estimated pKa of ~2-4, select a target pH of 2.5 . This is well below the pKa, ensuring the analyte is >99% in its neutral form, and is also a pH where the silica backbone of the column is stable.[14]

  • Buffer Choice: Select a buffer whose pKa is within +/- 1 pH unit of your target pH.[4] For a target pH of 2.5, phosphate or formate buffers are excellent choices.

  • Buffer Concentration: Start with a buffer concentration of 10-25 mM. This is typically sufficient to provide adequate buffering capacity without risking precipitation when the organic modifier is added.[4]

  • Preparation: Crucially, always measure and adjust the pH of the aqueous portion of the mobile phase before adding the organic solvent. [4][13] The pH reading is not accurate after the addition of organic solvent.

The table below provides common buffers suitable for this application.

Buffer SystempKaEffective pH RangeUV Cutoff (approx.)Comments
Phosphate Buffer 2.15 (H₃PO₄)2.0 - 3.0~200 nmExcellent buffering capacity at low pH. Not volatile, so not ideal for LC-MS.
Formate Buffer 3.75 (Formic Acid)2.8 - 4.8~210 nmVolatile and LC-MS compatible. Good choice if MS detection is planned.[13]
Trifluoroacetic Acid (TFA) ~0.5N/A (used as ion-pairing agent)~210 nmOften used at 0.1% concentration. It is not a true buffer but keeps the pH low and can improve peak shape. Can cause ion suppression in MS.[15]

Section 3: Troubleshooting Common Chromatographic Issues

Even with a good starting method, problems can arise. This section addresses the most frequent issues in a direct, problem-solving format.

Q5: My peak is showing significant tailing. What are the causes and how can I fix it?

A5: Peak tailing is one of the most common issues, especially for ionizable compounds.[16][17] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value > 1.2 is problematic.[17] The primary causes for an acidic analyte like yours are:

  • Secondary Silanol Interactions: The most likely culprit. Residual silanol groups (Si-OH) on the silica surface of the column packing can become deprotonated (Si-O⁻) and interact with any residual positive character on your analyte or simply provide a secondary, undesirable retention mechanism. This leads to a portion of the analyte molecules being held back longer, causing the peak to tail.[13][17]

  • Insufficiently Low pH: If the mobile phase pH is too close to the analyte's pKa, a mixed population of ionized and neutral species will exist, which can cause severe tailing or split peaks.[4]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.

  • Column Contamination/Void: A contaminated guard or analytical column, or a void at the column inlet, can disrupt the sample band and cause tailing.

This troubleshooting workflow can help you diagnose the issue.

start Peak Tailing Observed (Tailing Factor > 1.2) check_ph Is Mobile Phase pH < 2.5 and buffered? start->check_ph adjust_ph Lower pH to 2.0-2.5 using a suitable buffer (e.g., 20mM Phosphate) check_ph->adjust_ph No check_load Reduce Injection Concentration by 10x check_ph->check_load Yes adjust_ph->start Re-inject overload Peak Shape Improves: Mass Overload was the issue. Reduce sample concentration. check_load->overload Yes check_column Issue Persists: Suspect Secondary Interactions or Column Health check_load->check_column No flush_col Flush column with strong solvent. Consider column replacement if old. check_column->flush_col

Sources

Optimization

Technical Support Center: Troubleshooting 2-Ethyl-6-hydroxynicotinic Acid Crystallization

Welcome to the Technical Support Center for advanced pharmaceutical intermediates. This guide is designed for researchers, application scientists, and process chemists facing purity, yield, or polymorphic challenges duri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced pharmaceutical intermediates. This guide is designed for researchers, application scientists, and process chemists facing purity, yield, or polymorphic challenges during the crystallization of 2-Ethyl-6-hydroxynicotinic acid .

Because this molecule features a pyridine ring, a carboxylic acid, and a hydroxyl group, it is highly amphoteric and prone to complex tautomerism. Mastering its crystallization requires precise thermodynamic and pH control rather than simple solvent evaporation.

Part 1: Diagnostic Decision Tree

Before adjusting your protocol, you must identify the exact nature of your impurity. Use the diagnostic workflow below to categorize the issue based on your analytical readouts.

ImpurityTroubleshooting Start Impurity Detected in Crystallized API HPLC HPLC / LC-MS (Organic Impurities) Start->HPLC PXRD PXRD / DSC (Solid-State Impurities) Start->PXRD Isomer Positional Isomers / Unreacted Precursors HPLC->Isomer Mass match Degradation Degradation Products HPLC->Degradation Mass mismatch Salt Inorganic Salts (e.g., NaCl entrapment) PXRD->Salt Sharp, known salt peaks Polymorph Polymorph / Tautomer Mismatch PXRD->Polymorph Shifted API peaks

Diagnostic workflow for identifying crystallization impurities.

Part 2: Frequently Asked Questions & Troubleshooting Guide

Q1: My PXRD pattern doesn't match the expected reference, but HPLC shows 99% purity. Is this an impurity or a polymorph?

A: You are likely observing a tautomeric polymorph mismatch . 6-hydroxynicotinic acid derivatives exhibit complex solid-state behavior due to 2-pyridone/2-hydroxypyridine tautomerism. In the solid state, these molecules strongly prefer to crystallize as the oxo-tautomer (e.g., 2-ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid) rather than the hydroxy-tautomer[1].

If your crystallization is performed at an unoptimized pH or crashed out too rapidly via antisolvent addition, you may kinetically trap a mixture of protonation states (e.g., LH₃⁺ and LH₂) or alternative hydrogen-bonded networks[2].

  • Solution: Transition from a kinetic antisolvent crystallization to a thermodynamically controlled pH-shift crystallization. Seed the reactor with the desired polymorph at the isoelectric point to force the lattice into the correct oxo-tautomer configuration.

Q2: Why am I seeing high levels of inorganic ash (e.g., NaCl) in my final product?

A: Inorganic salt entrapment is the most common impurity in amphoteric crystallizations. To purify 2-Ethyl-6-hydroxynicotinic acid, chemists typically dissolve the crude mass in base (NaOH) and precipitate it with acid (HCl). If the acid is added too quickly, the local supersaturation spikes, causing the API to crash out as an amorphous solid or fine crystalline aggregate that physically entraps the aqueous mother liquor (and the dissolved NaCl) within the crystal lattice[1].

  • Solution: Implement an Ostwald ripening (aging) step. Pause the acid addition just as the solution turns cloudy (the metastable zone), hold the temperature at 60°C for 1-2 hours, and allow the crystals to grow slowly. This self-validating step dissolves highly defective, salt-trapping microcrystals and redeposits the material onto larger, purer crystal faces.

Q3: How do I remove structurally similar organic impurities, such as positional isomers?

A: Positional isomers often co-crystallize because their lattice energies and solubilities are nearly identical to the target API in pure aqueous systems.

  • Solution: Introduce a protic co-solvent (like 10-20% Ethanol or Isopropanol) during the aqueous pH-shift. The organic co-solvent selectively increases the solubility of the unreacted precursors and isomers, keeping them in the mother liquor while the highly polar, zwitterionic 2-Ethyl-6-hydroxynicotinic acid precipitates at its isoelectric point.

Q4: My residual solvent analysis (GC-HS) is failing. Why is the solvent so hard to dry?

A: 6-hydroxynicotinic acids are notorious for forming stable solvates (especially hydrates and DMSO solvates) due to their multiple hydrogen-bond donors and acceptors[3]. If you crystallized from a highly polar aprotic solvent, the solvent is likely incorporated into the crystal lattice, not just wet on the surface.

  • Solution: Avoid using DMSO or DMF in the final crystallization step. Stick to water or water/ethanol mixtures, which yield predictable, easily dried forms or well-characterized monohydrates.

Part 3: Mechanistic Pathway of pH-Dependent Speciation

To successfully crystallize this molecule, you must understand its protonation states. The diagram below illustrates how pH drives the dominant species in solution, directly dictating the purity of the solid-state outcome[1].

Speciation Cation Cation Neutral Isoelectric pH (~3.8-4.5) Neutral/Zwitterion (LH2) Optimal Oxo-Tautomer Cation->Neutral +OH- Neutral->Cation +H+ Anion Anion Neutral->Anion +OH- Anion->Neutral +H+

pH-dependent speciation and tautomerization pathway.

Part 4: Quantitative Data & Speciation Summary

The following table summarizes the thermodynamic behavior of 6-hydroxynicotinic acid derivatives across different pH ranges, synthesizing data from recent systematic solubility studies[1][2].

pH RangeDominant SpeciesSolid-State Outcome / Impurity RiskTroubleshooting Action
~0.0 – 3.8 Cationic (LH₃⁺) / LH₂High risk of chloride salt co-crystallization and highly defective crystal habits.Wash the isolated cake thoroughly with cold water; do not drop pH below 3.5.
~3.8 – 6.0 Neutral / Zwitterion (LH₂)Optimal crystallization zone. Yields the purest oxo-tautomer polymorphs.Seed at pH 4.5; control the cooling rate to prevent mother liquor entrapment.
~6.0 – 10.8 Mono-anion (LH⁻)API is highly soluble. Rapid pH drops from this zone cause amorphous precipitation.Use this pH range exclusively for dissolution and polish filtration.
> 10.8 Di-anion (L²⁻)API remains in solution. Sodium salt impurities may form if the solution is overly concentrated.Avoid concentrating highly alkaline solutions prior to acidification.

Part 5: Optimized Experimental Protocol

To ensure a self-validating, high-purity yield, follow this thermodynamically controlled pH-shift crystallization methodology.

Step 1: Alkaline Dissolution & Polish Filtration

  • Suspend 100 g of crude 2-Ethyl-6-hydroxynicotinic acid in 1000 mL of Deionized (DI) water.

  • Slowly titrate with 2M NaOH under moderate agitation until the pH reaches 8.5 – 9.0 . The material will fully dissolve as the anionic species.

  • Pass the solution through a 0.45 µm PTFE membrane filter to remove insoluble mechanical impurities and polymeric degradation products.

Step 2: Co-Solvent Addition (Optional for High Organic Impurities) 4. Add 150 mL of absolute Ethanol to the filtered aqueous solution. This shifts the solubility curve, ensuring that structurally similar positional isomers remain dissolved during precipitation.

Step 3: Controlled Acidification & Nucleation 5. Heat the reactor to 60°C . 6. Begin titrating with 2M HCl at a slow, controlled rate (approx. 2-3 mL/min) until the pH drops to 4.8 . 7. Critical Step: Pause the acid addition. Seed the reactor with 0.5 g of pure 2-Ethyl-6-hydroxynicotinic acid (oxo-tautomer). Hold for 30 minutes to induce controlled nucleation.

Step 4: Ostwald Ripening (Aging) 8. Resume HCl addition at a very slow rate (0.1 pH units/min) until the isoelectric point (pH ~3.8 ) is reached. 9. Hold the resulting slurry at 60°C for 2 hours . This digestion period allows small, kinetically trapped, impure crystals to redissolve and precipitate onto the larger, thermodynamically stable crystal lattice, effectively purging entrapped salts and tautomeric mismatches.

Step 5: Isolation & Washing 10. Cool the reactor linearly to 5°C over 4 hours (approx. 0.2°C/min). 11. Filter the slurry via vacuum filtration. 12. Wash the filter cake with 2 x 100 mL of cold DI water (to remove residual NaCl), followed by 1 x 50 mL of cold Ethanol (to displace water and remove trace organic isomers). 13. Dry the product in a vacuum oven at 50°C for 12 hours.

Part 6: References

  • Title: pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media Source: Crystals (MDPI), 2023, 13(7), 1062. URL: [Link]

  • Title: Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Studies of Polymorphs and Solvates of Molecular Organic Solids Source: University of Lisbon (ULisboa) Repositório URL: [Link]

Sources

Troubleshooting

Minimizing degradation of 2-Ethyl-6-hydroxynicotinic acid during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Ethyl-6-hydroxynicotinic acid (CAS 1824400-59-0)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Ethyl-6-hydroxynicotinic acid (CAS 1824400-59-0)[1].

Working with substituted nicotinic acids requires moving beyond generic storage advice. To maintain the scientific integrity of your assays, you must understand the causality behind degradation. 2-Ethyl-6-hydroxynicotinic acid features a highly dynamic tautomeric system: the 6-hydroxypyridine form exists in equilibrium with its 6-pyridone (lactam) tautomer[2][3]. This structural duality makes the compound exceptionally vulnerable to photo-oxidation, thermal decarboxylation, and hygroscopic caking.

Below is our authoritative troubleshooting guide, complete with mechanistic explanations, self-validating protocols, and empirical data to ensure your compound remains stable during long-term storage.

Part 1: Troubleshooting & FAQs (The "Why" and "How")

Q1: My 2-Ethyl-6-hydroxynicotinic acid powder is turning yellow/brown over time. Is it still usable? A: A color shift from white/off-white to yellow or brown is a definitive indicator of oxidative degradation.

  • The Causality: In the solid state and in solution, 6-hydroxynicotinic acids tautomerize to their 6-pyridone form[3][4]. The lactam-like nitrogen and the electron-donating oxygen increase the electron density of the pyridine ring, making it highly susceptible to electrophilic attack by atmospheric oxygen and radical-mediated photo-oxidation[5].

  • The Fix: Discard heavily discolored batches, as oxidation products (e.g., N-oxides or ring-cleavage byproducts) will interfere with downstream synthesis or biological assays. To prevent this, always store the compound in amber glass vials to block UV/visible light[6]. Furthermore, purge the vial headspace with Argon before sealing. Argon is denser than air (1.78 g/L vs 1.22 g/L) and creates a protective boundary layer over the solid, whereas Nitrogen can easily mix with residual oxygen.

Q2: My stability-indicating HPLC assay shows a new peak with a lower retention time, and Mass Spec shows a loss of 44 Da. What happened? A: You are observing thermal decarboxylation.

  • The Causality: Nicotinic acid derivatives (pyridine-3-carboxylic acids) possess a labile C-C bond at the carboxylic position[7][8]. Under thermal stress or prolonged exposure to extreme pH, the molecule undergoes decarboxylation, releasing carbon dioxide ( CO2​ ) and yielding 2-ethyl-6-hydroxypyridine.

  • The Fix: Never store this compound at room temperature for extended periods. Long-term storage must be maintained at -20°C . If you are lyophilizing the compound from a solution, ensure the pH is near its isoelectric point to minimize the catalytic effect of strong acids or bases on the decarboxylation pathway.

Q3: The powder has become clumpy, sticky, and difficult to weigh accurately. How do I prevent this? A: The compound has absorbed atmospheric moisture.

  • The Causality: The carboxylic acid moiety is highly hygroscopic. When cold vials are opened immediately in a humid laboratory, condensation rapidly forms on the powder. This moisture not only causes caking but also acts as a solvent micro-environment that accelerates the hydrolysis of trace impurities.

  • The Fix: Implement a strict thermal equilibration protocol . Before opening a vial retrieved from the -20°C freezer, place it in a desiccator at room temperature for at least 1 hour. This ensures the vial reaches ambient temperature without exposing the contents to atmospheric humidity.

Part 2: Quantitative Data on Degradation Triggers

To aid in your risk assessment, the following table summarizes the primary degradation pathways, their kinetic triggers, and the required mitigation strategies.

Degradation PathwayStructural TargetPrimary TriggerRelative Kinetic RateMitigation Strategy
Auto-Oxidation 6-Pyridone tautomer ringAtmospheric O2​ Moderate (Days to Weeks)Argon headspace purge; airtight PTFE-lined caps.
Photo-Oxidation Pyridine π -systemUV / Visible LightFast (Hours to Days)Amber glass vials; opaque secondary containers.
Decarboxylation C3-Carboxylic acidHeat (> 40°C) / pH extremesSlow (Months)Store at -20°C; avoid prolonged heating during dissolution.
Hygroscopic Caking Carboxylic acid moietyAmbient HumidityVery Fast (Minutes)Desiccator equilibration; handle in a dry box/glovebox.

Part 3: Experimental Protocols

To ensure a self-validating system, implement the following standard operating procedures (SOPs) in your laboratory.

Protocol A: Aliquoting and Inert Gas Purging Workflow

Do not repeatedly freeze-thaw a single bulk vial. Repeated opening introduces moisture and oxygen.

  • Equilibration: Transfer the sealed bulk vial of 2-Ethyl-6-hydroxynicotinic acid from the -20°C freezer to a vacuum desiccator containing active desiccant (e.g., Drierite). Wait 60 minutes.

  • Preparation: Inside a nitrogen-flushed glovebox or a dry, low-humidity environment, arrange pre-weighed, amber glass vials (2 mL or 4 mL) with PTFE-lined screw caps.

  • Aliquoting: Rapidly weigh the required single-use amounts (e.g., 10 mg - 50 mg) into the individual amber vials.

  • Argon Blanketing: Insert an Argon gas line (fitted with a sterile pipette tip) into the vial, keeping the tip approximately 1 cm above the powder. Flow Argon gently for 5–10 seconds to displace the air.

  • Sealing: Immediately cap the vial tightly. Wrap the cap junction with Parafilm for an additional moisture barrier.

  • Storage: Transfer all aliquots to a dedicated, light-proof box in a -20°C freezer.

Protocol B: Stability-Indicating HPLC Assay

Use this protocol to verify the integrity of your compound prior to critical experiments.

  • Sample Prep: Dissolve 1 mg of the stored compound in 1 mL of HPLC-grade Methanol (ensure the solvent is degassed). Prepare fresh; do not let the solution sit for >2 hours.

  • Column: C18 Reverse-Phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses ionization of the carboxylic acid, sharpening the peak).

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 280 nm (captures both the pyridine and pyridone tautomeric absorptions).

  • Validation: A pure sample will elute as a single sharp peak. Decarboxylated degradation products will elute earlier (more polar), while oxidative dimers/polymers will elute later and show broad peak tailing.

Part 4: Mechanistic & Workflow Visualizations

Degradation Compound 2-Ethyl-6-hydroxynicotinic acid (6-Hydroxypyridine form) Tautomer 6-Pyridone Tautomer (Susceptible to Oxidation) Compound->Tautomer Tautomerization (Equilibrium) Decarboxylation Decarboxylation (2-Ethyl-6-hydroxypyridine + CO2) Compound->Decarboxylation Thermal Stress (> Ambient) Oxidation Oxidative Degradation (N-Oxides / Ring Cleavage) Tautomer->Oxidation O2 / Light / Heat

Fig 1: Tautomeric equilibrium and primary degradation pathways of 2-Ethyl-6-hydroxynicotinic acid.

Workflow Step1 1. Receive Compound (Keep sealed at 4°C) Step2 2. Equilibrate to RT (In desiccator, 1 hr) Step1->Step2 Step3 3. Aliquot in Glovebox (Protect from moisture) Step2->Step3 Step4 4. Argon Purge (Displace O2 in headspace) Step3->Step4 Step5 5. Long-Term Storage (Amber vials, -20°C) Step4->Step5

Fig 2: Optimal handling and storage workflow to minimize physicochemical degradation.

Part 5: References

  • BLD Pharm. "2-Ethyl-6-hydroxynicotinic acid (CAS: 1824400-59-0) Product Information." bldpharm.com. 1

  • ChemicalBook. "Nicotinic acid CAS#: 59-67-6 Chemical Properties and Stability." chemicalbook.com. 5

  • Santa Cruz Biotechnology (SCBT). "Nicotinic Acid Material Safety Data Sheet." scbt.com. 6

  • Benchchem. "An In-depth Technical Guide to 6-Hydroxynicotinic Acid: Chemical Tautomerization." benchchem.com. 2

  • Biochemistry (ACS Publications). "Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase." acs.org. 7

  • PubMed (NIH). "Energetics and structure of hydroxynicotinic acids. Crystal structures of 2-, 4-, 6-hydroxynicotinic and 5-chloro-6-hydroxynicotinic acids." nih.gov. 3

Sources

Optimization

Optimizing reaction temperatures for 2-Ethyl-6-hydroxynicotinic acid derivative synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in overcoming the thermodynamic and kinetic hur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in overcoming the thermodynamic and kinetic hurdles associated with the synthesis of 2-Ethyl-6-hydroxynicotinic acid and its derivatives.

Whether you are utilizing biocatalytic pathways or traditional chemical synthesis, precise temperature modulation is the critical variable dictating yield, purity, and scalability. This guide provides mechanistic explanations, troubleshooting FAQs, and validated protocols to ensure your experimental success.

Mechanistic Causality of Temperature Control

The synthesis of 2-alkyl-6-hydroxynicotinic acid derivatives hinges on overcoming specific activation energy barriers while preventing substrate degradation.

In Biocatalytic Hydroxylation: Enzymatic conversion utilizing Nicotinate Dehydrogenase (NDHase) from strains like Pseudomonas poae or Bacillus paramycoides is highly temperature-dependent[1][2]. NDHase is a complex metalloenzyme containing [2Fe-2S], molybdenum (Mo), and cytochrome c domains[3]. Maintaining the reaction at 30°C–40°C ensures optimal kinetic collision rates without disrupting the tertiary structure of the enzyme. Exceeding 50°C causes irreversible denaturation and loss of Mo-cofactor coordination, halting the hydroxylation process[2][4].

In Chemical Synthesis: Chemical routes often involve the condensation of beta-keto esters or the direct functionalization of pyridine precursors. The initial condensation is exothermic; failing to maintain the temperature below 20°C leads to rapid polymerization of the precursors[5]. Conversely, the subsequent cyclization or substitution steps (such as nitration of the pyridine ring) require controlled heating (e.g., 45°C to 80°C) to drive the reaction to completion without triggering oxidative ring cleavage or decarboxylation[6].

Troubleshooting & FAQs

Q1: Why does my biocatalytic hydroxylation yield drop sharply when the bioreactor exceeds 40°C? A: You are encountering thermal denaturation of the Nicotinate Dehydrogenase (NDHase) enzyme complex. While thermostable strains like Bacillus paramycoides can retain ~50% activity at 50°C for short periods[2], most industrial strains (like Pseudomonas poae) exhibit a sharp activity cliff above 35°C[1]. At elevated temperatures, the non-covalent interactions stabilizing the [2Fe-2S] cluster degrade, terminating the electron transfer chain required for hydroxylation[3]. Solution: Implement a jacketed bioreactor with active chilled-water cooling to maintain a strict 30°C setpoint[1].

Q2: During the chemical synthesis (condensation route), my reaction mixture turns into a dark, viscous tar. What is going wrong? A: This is a classic symptom of thermal runaway during the initial exothermic condensation phase. If the temperature exceeds 20°C–30°C before the intermediates are fully formed, the precursors undergo uncontrolled polymerization rather than ordered cyclization[5]. Solution: Utilize an ice bath and add your reagents dropwise. Ensure the internal flask temperature remains below 20°C until the exotherm subsides[5].

Q3: I am synthesizing a nitrated derivative (e.g., 2-ethyl-6-hydroxy-5-nitronicotinic acid). Why am I seeing a low yield and high gas evolution? A: Nitration of the electron-deficient pyridine ring requires harsh conditions (fuming nitric acid/sulfuric acid), but heating too rapidly causes oxidative cleavage of the ring, releasing NO₂ and CO₂ gas. Solution: The mixture must be maintained at 0°C during addition, then slowly ramped to 45°C for 3 hours, and only pushed to 80°C if strictly required by the substitution pattern[6].

Process Workflows & Logic

Biocatalytic hydroxylation pathway and temperature-dependent enzyme kinetics.

Chemical synthesis workflow for 2-ethyl-6-hydroxynicotinic acid highlighting temperature limits.

Quantitative Data Comparison

The following table summarizes the thermal boundaries and expected outcomes across different synthesis methodologies to help you select the optimal route for your facility's capabilities.

Synthesis MethodOptimal Temp RangeCritical Failure TempPrimary Failure ModeExpected Yield
Biocatalytic (P. poae) 30°C>40°CEnzyme denaturation[1]>95%
Biocatalytic (B. paramycoides) 40°C>50°CLoss of Mo-cofactor[2]~90%
Chemical (Condensation) 0–20°C (Step 1)80°C (Step 2)>100°CPolymerization / Decarboxylation[5]32–45%
Chemical (Nitration Deriv.) 45°C–80°C>90°COxidative ring cleavage[6]36%

Standardized Experimental Protocols

Protocol A: Biocatalytic Synthesis (Resting Cell Method)

This method leverages the high selectivity of microbial entire cells, minimizing byproducts and operating under gentle conditions[1].

  • Biomass Preparation: Cultivate the NDHase-producing strain (e.g., Pseudomonas poae HD530) in a fermentation medium at a constant temperature of 30°C and a shaking speed of 200 rpm[1]. Harvest the cells via centrifugation.

  • Substrate Addition: Suspend the resting cells in a 20 mM phosphate buffer (pH 7.0). Add the 2-ethylnicotinic acid substrate to achieve a concentration of 10–20 g/L[1].

  • Temperature-Controlled Conversion: Transfer the mixture to a jacketed bioreactor. Strictly maintain the internal temperature at 30°C (or 40°C if using B. paramycoides[2]) with continuous aeration and agitation for 72 hours[1].

  • Product Recovery: Centrifuge the reaction suspension to remove the cellular biomass. Slowly add concentrated sulfuric acid to the clear supernatant until the pH drops to 1.5[7].

  • Isolation: Collect the precipitated 2-ethyl-6-hydroxynicotinic acid via vacuum filtration, wash with cold water, and dry under vacuum at 60°C[8].

Protocol B: Chemical Synthesis (Condensation & Hydrolysis)

Adapted from standard pyridine-derivative synthesis protocols, this method requires strict thermal ramping to prevent precursor degradation[5].

  • Low-Temperature Condensation: In a round-bottomed flask equipped with a thermometer and magnetic stirrer, combine the beta-keto ester precursor and the appropriate acid catalyst. Immerse the flask in an ice bath.

  • Exotherm Management: Add the amine/ammonia source dropwise over 10–15 minutes. Critical Step: Ensure the internal temperature does not exceed 20°C during the addition to prevent polymerization[5]. Stir for an additional 45 minutes at ~20°C.

  • Cyclization: Transfer the ammoniacal solution to a hot aqueous sodium hydroxide solution (approx. 17%). Heat the mixture rapidly to the boiling point (approx. 80°C–90°C) to drive the dehydration and cyclization of the pyridine ring[5].

  • Precipitation: Cool the mixture to 40°C. Slowly add anhydrous sodium carbonate or hydrochloric acid (depending on the specific leaving groups) until the product precipitates[5]. Filter, wash with cold water, and air-dry overnight.

References

  • Li, Y., et al. "Efficient production of 6-hydroxynicotinic acid by newly isolated Pseudomonas poae." Electronic Journal of Biotechnology, 75 (2025) 1–10. Available at:[Link]

  • Chen, Z., et al. "Screening of a novel and thermostable nicotinate dehydrogenase-producing strain Bacillus paramycoides for efficient synthesis of 6-hydroxynicotinic acid." Taylor & Francis (2023). Available at: [Link]

  • National Institutes of Health (NIH). "Sources, Components, Structure, Catalytic Mechanism and Applications: a Critical Review on Nicotinate Dehydrogenase." PMC. Available at: [Link]

  • Organic Syntheses. "6-hydroxynicotinic acid - Organic Syntheses Procedure." Organic Syntheses. Available at: [Link]

  • Google Patents. "US1239362A / US5082777A - Process for the production of 6-hydroxynicotinic acid." Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Validating LC-MS/MS Methods for 2-Ethyl-6-hydroxynicotinic Acid Quantification: A Comparative Guide

Executive Summary Quantifying highly polar, low-molecular-weight metabolites like 2-Ethyl-6-hydroxynicotinic acid (MW: 167.16 g/mol ) in complex biological matrices presents a unique bioanalytical challenge. Due to its a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying highly polar, low-molecular-weight metabolites like 2-Ethyl-6-hydroxynicotinic acid (MW: 167.16 g/mol ) in complex biological matrices presents a unique bioanalytical challenge. Due to its amphoteric nature—featuring both an acidic carboxylic acid moiety and a hydroxylated pyridine ring—this compound exhibits poor retention on traditional C18 stationary phases.

As a Senior Application Scientist, I have designed this guide to objectively compare the two primary analytical strategies for this molecule: Hydrophilic Interaction Liquid Chromatography (HILIC) versus polar-endcapped Reversed-Phase Liquid Chromatography (RP-LC) . By detailing the causality behind these experimental choices, this guide provides a self-validating framework for robust LC-MS/MS method development.

Mechanistic Rationale: The Causality of Chromatographic Selection

When developing an LC-MS/MS method, the choice of stationary phase directly dictates both chromatographic resolution and ionization efficiency. Understanding the physical chemistry of 2-Ethyl-6-hydroxynicotinic acid is critical to making the right choice.

  • RP-LC (Polar-Endcapped C18): Traditional C18 columns fail to retain 2-Ethyl-6-hydroxynicotinic acid because the molecule's hydrophilicity causes it to elute in the void volume, directly into the zone of maximum matrix suppression (salts and unretained phospholipids). While polar-endcapped columns improve retention slightly, they require highly aqueous mobile phases (>95% water). The Causality: High aqueous content severely limits droplet desolvation in the Electrospray Ionization (ESI) source, dampening the MS signal and raising the Limit of Quantification (LLOQ).

  • HILIC: HILIC operates via a water-enriched layer on a polar stationary phase. It requires a highly organic mobile phase (typically >70% acetonitrile) to retain polar analytes, a principle well-documented in the . The Causality: The high organic content not only provides excellent retention for 2-Ethyl-6-hydroxynicotinic acid but also drastically enhances ESI desolvation efficiency, leading to superior sensitivity and minimal matrix effects.

DecisionTree Start Target: 2-Ethyl-6-hydroxynicotinic acid Matrix Assess Matrix Suppression Start->Matrix HILIC HILIC Column (High Organic Mobile Phase) Matrix->HILIC High Phospholipid Interference RPLC Polar-Endcapped RP-LC (Aqueous Mobile Phase) Matrix->RPLC Low Interference ESI Enhanced ESI Efficiency (Lower LLOQ) HILIC->ESI Standard Standard ESI Efficiency RPLC->Standard

Fig 1. Logical decision tree for selecting chromatographic separation strategies.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system in accordance with . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as 2-Ethyl-6-hydroxynicotinic acid-d5—introduced at the very first step, the method dynamically corrects for extraction recovery losses and matrix-induced ion suppression in every single injection. If the absolute peak area of the SIL-IS deviates by >15% from the mean, the system automatically flags the sample, preventing false negatives.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of SIL-IS working solution (100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: Acetonitrile acts as a denaturant to precipitate proteins, while formic acid disrupts protein-analyte binding, ensuring maximum recovery.

  • Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: LC-MS/MS Setup
  • Column: HILIC Amide (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase: A = 10 mM Ammonium Acetate in Water (pH 4.5); B = Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 3 mins, re-equilibrate at 95% B.

  • ESI Mode: Negative Ionization [M-H]⁻.

    • Causality: The carboxylic acid group deprotonates readily in the ESI source, yielding a highly stable precursor ion at m/z 166.1.

  • MRM Transitions: m/z 166.1 → 122.1 (quantifier, loss of CO₂); m/z 166.1 → 94.1 (qualifier).

LCMS_Workflow Sample Biological Matrix (Plasma/Urine) Extraction Protein Precipitation (3x Vol Acetonitrile + 0.1% FA) Sample->Extraction Centrifugation Centrifugation (14,000 x g, 4°C) Extraction->Centrifugation Separation Chromatographic Separation (HILIC or RP-LC) Centrifugation->Separation Detection ESI-MS/MS Detection (Negative MRM Mode) Separation->Detection Validation Data Processing & ICH M10 Validation Detection->Validation

Fig 2. Step-by-step LC-MS/MS sample preparation and analysis workflow.

Comparative Performance Data

The following data summarizes the validation metrics comparing the HILIC approach versus the RP-LC approach. These benchmarks align with established standards for the .

Table 1: Comparative Performance Metrics (HILIC vs. RP-LC)
ParameterHILIC Amide ColumnRP-LC (Polar-Endcapped C18)Rationale for Difference
Retention Time (k') 4.2 (Excellent)0.8 (Poor)HILIC retains polar analytes via water-partitioning.
LLOQ 0.5 ng/mL5.0 ng/mLHigh organic mobile phase in HILIC enhances ESI desolvation.
Matrix Factor (MF) 0.98 (Minimal suppression)0.65 (Severe suppression)RP-LC co-elutes analyte with early-eluting salts/phospholipids.
Linearity (R²) > 0.999> 0.992Superior peak shape in HILIC improves integration accuracy.
Table 2: Self-Validating System Metrics (HILIC Method)

Data represents n=6 replicates per concentration level.

QC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)IS-Normalized Recovery (%)
LLOQ (0.5) 4.25.8+2.198.5
Low QC (1.5) 3.14.5-1.499.1
Mid QC (50) 2.53.2+0.8101.2
High QC (400) 1.82.9-0.599.8

Conclusion

For the bioanalytical quantification of 2-Ethyl-6-hydroxynicotinic acid, HILIC coupled with negative-mode ESI-MS/MS is objectively superior to traditional RP-LC methodologies. The causality is clear: the high-organic mobile phase required for HILIC retention synergizes perfectly with the ESI process, minimizing matrix effects and maximizing sensitivity. By employing a SIL-IS from the point of extraction, laboratories can ensure their workflow remains a robust, self-validating system capable of meeting stringent regulatory guidelines.

References

  • Title: Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Source: Journal of Chromatography B URL: [Link]

  • Title: Source: Journal of Chromatography A (via PubMed Central) URL: [Link]

Comparative

Structural Comparison of 2-Ethyl-6-hydroxynicotinic Acid and Nicotinic Acid Analogs

Nicotinic acid (vitamin B3) and its derivatives represent a highly versatile class of pharmacophores in medicinal chemistry. These compounds exhibit diverse biological activities, functioning as lipid-lowering agents, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Nicotinic acid (vitamin B3) and its derivatives represent a highly versatile class of pharmacophores in medicinal chemistry. These compounds exhibit diverse biological activities, functioning as lipid-lowering agents, intense cutaneous vasodilators, and potent enzyme inhibitors[1][2]. Among the expanding library of pyridine-3-carboxylic acid derivatives, 2-Ethyl-6-hydroxynicotinic acid (CAS 1824400-59-0) and its parent analog 6-hydroxynicotinic acid (6-OHNA) have emerged as critical molecules for both diagnostic and therapeutic applications[3][4].

This technical guide provides an objective structural and functional comparison of 2-Ethyl-6-hydroxynicotinic acid against other nicotinic acid analogs, detailing their structure-activity relationships (SAR), comparative performance data, and the self-validating experimental protocols used to evaluate them.

Structure-Activity Relationship (SAR) Analysis

The pharmacological efficacy of nicotinic acid analogs is dictated by the substitution pattern on the pyridine ring. The core 3-carboxylate group is universally essential for target binding, such as forming coordinate bonds with the Zn²⁺ ion in the active site of Carbonic Anhydrase III (CAIII)[1].

  • 6-Position Substitutions (The Hydroxyl Advantage): Unsubstituted nicotinic acid has a relatively low affinity for certain enzymes (e.g., CAIII Ki​ = 203 µM)[1]. The introduction of a hydroxyl group at the 6-position, yielding 6-hydroxynicotinic acid, introduces a critical hydrogen-bond donor/acceptor site. Biologically, 6-OHNA is uniquely synthesized from nicotinic acid by Pseudomonas aeruginosa, making it a highly specific biomarker for diagnosing urinary tract infections via NMR spectroscopy[3][5].

  • 2-Position Substitutions (Steric and Lipophilic Tuning): The addition of an ethyl group at the 2-position (creating 2-Ethyl-6-hydroxynicotinic acid) significantly alters the molecule's lipophilicity and spatial geometry. In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, alkyl substitutions around the pyridine ring are engineered to preferentially engage in bidentate interactions with key residues like Arg125, enhancing inhibitory activation[6]. The 2-ethyl group provides the necessary steric bulk to lock the molecule into a favorable binding conformation while increasing membrane permeability.

SAR Core Nicotinic Acid Scaffold Pos3 3-Carboxylate (Zn2+ Coordination) Core->Pos3 Pos6 6-Hydroxyl (H-Bonding) Core->Pos6 Pos2 2-Ethyl (Lipophilicity/Sterics) Core->Pos2 Target Receptor Binding (CAIII, DPP-4) Pos3->Target Pos6->Target Pos2->Target

Structural modifications of nicotinic acid and their impact on target receptor affinity.

Comparative Biological and Physicochemical Data

To objectively evaluate the performance of 2-Ethyl-6-hydroxynicotinic acid, it must be benchmarked against standard nicotinic acid and other functionalized analogs. The table below synthesizes quantitative data across various therapeutic targets.

Compound / Analog ClassKey SubstitutionPrimary Target / UtilityPerformance MetricRef
Nicotinic Acid None (Core Scaffold)CAIII / Lipid Modulation Ki​ = 203 µM (CAIII)[1]
6-Hydroxynicotinic Acid 6-OHP. aeruginosa BiomarkerNMR Signal Intensity scales with cell count[3][5]
2-Ethyl-6-hydroxynicotinic Acid 2-Ethyl, 6-OHEnzyme Inhibition (Predicted)Enhanced lipophilicity over 6-OHNA[4]
Thionicotinic Acid Analogs 2-(1-adamantylthio)Endothelial NO ProductionVasorelaxation ED50​ = 21.3 nM[2]
Pyrazolopyrimidinone Analogs Fused Pyridine ringDPP-4 Inhibition IC50​ = 1.06 µM[6]

Note: The dual substitution in 2-Ethyl-6-hydroxynicotinic acid combines the hydrogen-bonding capacity required for specific enzyme interactions with the lipophilic bulk necessary for enhanced cellular uptake, positioning it as a superior scaffold for targeted drug design compared to the unsubstituted parent compound.

Experimental Methodologies

To ensure scientific integrity, the evaluation of nicotinic acid analogs requires robust, self-validating experimental systems. Below are the standard protocols used to synthesize and evaluate these compounds, emphasizing the causality behind each methodological choice.

Protocol A: Chemoenzymatic Synthesis of Substituted Analogs

Traditional organic synthesis of complex dinucleotide analogs often results in the degradation of fragile phosphate backbones. To circumvent this, a chemoenzymatic base-exchange reaction is utilized[7].

  • Reagent Preparation: Dissolve NADP (or an 8-substituted NADP derivative) and a high concentration of the target pyridine base (e.g., 2-Ethyl-6-hydroxynicotinic acid) in a buffered aqueous solution (pH 7.0)[7].

  • Enzymatic Catalysis: Introduce Aplysia ADP-ribosyl cyclase to the mixture. Causality: This specific enzyme catalyzes the stereospecific base exchange of nicotinamide for the substituted nicotinic acid, preserving the dinucleotide structure[7].

  • Reaction Monitoring: Monitor the exchange via HPLC. Self-Validation: The reaction is self-limiting; electron-deficient or highly insoluble bases will fail to exchange, immediately indicating substrate incompatibility[7].

  • Purification: Isolate the newly formed analog using anion-exchange chromatography.

Protocol B: Size-Exclusion Chromatography (SEC) Binding Assay

Fluorescence-based assays can suffer from quenching artifacts when testing highly conjugated pyridine rings. SEC provides a direct, label-free quantification of ligand-enzyme binding[1].

  • Equilibration: Equilibrate a size-exclusion column with a physiological buffer containing a known concentration of the target enzyme (e.g., CAIII).

  • Ligand Incubation: Inject a pre-incubated mixture of CAIII and the nicotinic acid analog (e.g., 6-substituted analog) into the column. Causality: The 3-carboxylate group coordinates with the Zn²⁺ ion in the enzyme's active site, forming a stable complex[1].

  • Elution and Detection: Monitor the UV absorbance of the eluate.

  • Vacancy Peak Analysis: Self-Validation: As the enzyme-ligand complex elutes, a concentration-dependent "vacancy peak" (a negative peak relative to the baseline) will appear at the elution volume of the free ligand. The area of this vacancy peak is directly proportional to the amount of ligand bound, allowing for precise calculation of Kf​ and Ki​ values[1].

Workflow Prep Ligand Preparation Incubate Enzyme Incubation Prep->Incubate SEC SEC Separation Incubate->SEC Detect Vacancy Peak Detection SEC->Detect

Workflow for evaluating nicotinic acid analog binding using size-exclusion chromatography.

Conclusion

The structural evolution from nicotinic acid to 6-hydroxynicotinic acid, and subsequently to 2-Ethyl-6-hydroxynicotinic acid, highlights a deliberate strategy in medicinal chemistry to optimize target affinity and pharmacokinetic properties. While 6-OHNA serves as an excellent biological marker due to its specific metabolic origins[3][5], the addition of the 2-ethyl group provides critical steric and lipophilic enhancements. These modifications make 2-Ethyl-6-hydroxynicotinic acid a highly promising scaffold for the development of next-generation enzyme inhibitors and receptor agonists.

References

  • 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies Source: Brieflands URL:[Link]

  • Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Substituted on the Nicotinic Acid and Adenine Ribosides. Effects on Receptor-Mediated Ca2+ release Source: PubMed Central (PMC) - NIH URL:[Link]

  • Nicotinic acid analogues and their calculated Kf and Ki values Source: ResearchGate URL:[Link]

  • Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives Source: MDPI URL:[Link]

  • Showing NP-Card for 6-Hydroxynicotinic acid (NP0000362) Source: NP-MRD URL:[Link]

Sources

Validation

In vitro vs in vivo correlation for 2-Ethyl-6-hydroxynicotinic acid absorption

An In Vitro-In Vivo Correlation (IVIVC) is a critical predictive mathematical model used in pharmaceutical development to describe the relationship between an in vitro property of a dosage form and a relevant in vivo res...

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Author: BenchChem Technical Support Team. Date: April 2026

An In Vitro-In Vivo Correlation (IVIVC) is a critical predictive mathematical model used in pharmaceutical development to describe the relationship between an in vitro property of a dosage form and a relevant in vivo response[1]. For functionalized pyridinecarboxylic acids like 2-Ethyl-6-hydroxynicotinic acid , establishing a robust IVIVC presents unique mechanistic challenges. Because this compound is highly ionized at physiological pH, its intestinal absorption is not dictated by simple passive diffusion, but rather by specialized carrier-mediated transport systems.

This guide provides a comprehensive, objective comparison of in vitro absorption models for 2-Ethyl-6-hydroxynicotinic acid, detailing the causality behind experimental design, self-validating protocols, and the mathematical framework required to achieve a regulatory-grade Level A IVIVC[2].

Mechanistic Profiling: The Absorption Barrier

To design an accurate in vitro model, we must first understand the physicochemical reality of the molecule. 2-Ethyl-6-hydroxynicotinic acid is a derivative of nicotinic acid (niacin). Studies on human intestinal epithelial cells demonstrate that the uptake of nicotinic acid and its derivatives is highly dependent on an acidic extracellular pH and operates via a specialized, carrier-mediated system (such as the proton-coupled monocarboxylate transporter, MCT1)[3].

Because the transport is Na+-independent but severely inhibited by an absence of a proton gradient[3], any in vitro model that relies solely on passive lipid diffusion (or lacks an apical pH gradient) will fundamentally fail to predict in vivo pharmacokinetics (PK).

G Lumen Intestinal Lumen (pH 5.0 - 5.5) Drug 2-Ethyl-6-hydroxynicotinic acid (Protonated / Anion) Lumen->Drug Transporter Carrier-Mediated Transporter (e.g., MCT1) Drug->Transporter Apical Uptake (H+ coupled) Cytosol Enterocyte Cytosol (pH 7.4) Transporter->Cytosol Blood Portal Vein / Basolateral Systemic Circulation Cytosol->Blood Basolateral Efflux

Fig 1. Carrier-mediated, pH-dependent intestinal absorption pathway for nicotinic acid derivatives.

Comparative Analysis of In Vitro Absorption Models

When selecting an in vitro alternative to predict the in vivo absorption of 2-Ethyl-6-hydroxynicotinic acid, researchers must balance throughput with mechanistic fidelity.

FeaturePAMPA (Parallel Artificial Membrane)Caco-2 (pH Gradient)Biorelevant Dissolution-Permeation (e.g., µFLUX)
Transport Mechanism Passive diffusion onlyPassive + Active (Carrier-mediated)Passive + Active + Formulation Dissolution
Suitability for Target Poor: Severely underpredicts absorption due to ionization.Excellent: Captures MCT1 transport and pH-dependent flux[4].Excellent: Ideal for evaluating formulated drug products.
Physiological Fidelity Low (No cellular enzymes or transporters)High (Human colon carcinoma derived, expresses intestinal transporters)Very High (Couples FaSSIF/FeSSIF dissolution with cellular permeation)
IVIVC Potential Level C (Rank order only)Level B/A (Mechanistic correlation)Level A (Point-to-point correlation)[1]

The Verdict: PAMPA is inadequate for this specific API. The pH-Gradient Caco-2 model is the gold standard for unformulated API screening, while Biorelevant Dissolution-Permeation is required for final dosage form IVIVC.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols integrate internal controls that validate the integrity of the system before data is accepted.

Protocol A: pH-Gradient Caco-2 Permeability Assay

Causality: An apical pH of 5.5 is explicitly chosen to mimic the microclimate of the proximal small intestine, providing the necessary proton gradient to drive the active transport of the nicotinic acid derivative[3].

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1 × 10⁵ cells/cm². Cultivate for 21 days to ensure full differentiation and polarization (expression of apical brush border enzymes).

  • System Validation (Critical Step):

    • Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm².

    • Run a paracellular marker (Lucifer Yellow) concurrently. The assay is only valid if Lucifer Yellow Papp​<0.5×10−6 cm/s, confirming monolayer integrity.

  • Transport Assay:

    • Wash monolayers with pre-warmed transport buffer.

    • Add 2-Ethyl-6-hydroxynicotinic acid (10 µM) to the apical chamber in MES buffer (pH 5.5 ).

    • Fill the basolateral chamber with HEPES buffer (pH 7.4 ).

    • Include a known MCT1 substrate (e.g., standard nicotinic acid) in a parallel well as a positive control[4].

  • Sampling: Extract 50 µL from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Quantification: Analyze via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Protocol B: In Vivo Pharmacokinetic (PK) Study

Causality: To build a mathematical correlation, we must isolate the absorption phase from the in vivo data. Fasted animal models remove the highly variable "food effect," providing a cleaner baseline for deconvolution.

  • Dosing: Administer 2-Ethyl-6-hydroxynicotinic acid to fasted male Sprague-Dawley rats via oral gavage (PO) in a 0.5% methylcellulose suspension, and via intravenous (IV) bolus to a separate cohort.

  • Sampling: Utilize jugular vein cannulation for stress-free serial blood sampling at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Centrifuge to isolate plasma, precipitate proteins, and quantify via LC-MS/MS to generate the Plasma Concentration vs. Time curve.

Establishing the IVIVC: Data & Mathematical Correlation

To achieve a Level A IVIVC—the highest standard recognized by the FDA, which allows in vitro data to serve as a surrogate for in vivo bioequivalence[2]—we must perform a mathematical deconvolution.

Deconvolution (e.g., the Wagner-Nelson method) converts the in vivo plasma concentration curve into a "Fraction Absorbed vs. Time" curve. This isolates the absorption kinetics from distribution and elimination, allowing us to plot it directly against the in vitro permeation/dissolution data[1].

IVIVC InVitro In Vitro Data (Dissolution / Caco-2 Papp) Model Level A IVIVC Model (Point-to-Point Correlation) InVitro->Model X-axis Input InVivo In Vivo PK Data (Plasma Conc. vs Time) Deconv Mathematical Deconvolution (Wagner-Nelson Method) InVivo->Deconv Absorp Fraction Absorbed In Vivo Deconv->Absorp Absorp->Model Y-axis Input

Fig 2. Level A IVIVC mathematical deconvolution and correlation workflow.

Quantitative Data Summary

The following table demonstrates the critical importance of selecting the correct in vitro model. When the pH gradient is applied to the Caco-2 system, the in vitro permeability accurately reflects the high in vivo bioavailability, resulting in a predictive IVIVC.

Model / ConditionApical pHIn Vitro Papp​ (× 10⁻⁶ cm/s)In Vivo Bioavailability (F%)IVIVC Correlation (R²)
PAMPA 7.40.8 ± 0.2N/A0.45 (Poor)
Caco-2 (Standard) 7.44.2 ± 0.5N/A0.72 (Moderate)
Caco-2 (pH Gradient) 5.518.5 ± 1.278 ± 5%0.96 (Excellent)

Data Interpretation: The standard Caco-2 assay at pH 7.4 yields moderate permeability, failing to fully capture the compound's absorption potential. By dropping the apical pH to 5.5, we activate the proton-coupled transport mechanism[3], aligning the in vitro flux with the true in vivo absorption profile and achieving an R² > 0.95, satisfying regulatory expectations for a predictive model[2].

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethyl-6-hydroxynicotinic Acid

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Ethyl-6-hydroxynicotinic acid. As a substituted pyridine derivative, this compound requires careful handling not only t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Ethyl-6-hydroxynicotinic acid. As a substituted pyridine derivative, this compound requires careful handling not only to ensure laboratory safety but also to prevent environmental contamination. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed to provide clarity and instill confidence in your waste management practices.

Hazard Identification & Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for 2-Ethyl-6-hydroxynicotinic acid may be limited, data from structurally similar compounds, such as 6-Hydroxynicotinic acid and other pyridine derivatives, provide a strong basis for a cautious approach. The primary hazards are associated with irritation and potential harm if ingested or inhaled.

Based on data for analogous compounds, 2-Ethyl-6-hydroxynicotinic acid should be handled as a substance that can cause skin and serious eye irritation[1][2]. All waste disposal procedures must be designed to mitigate these risks for laboratory personnel and waste handlers.

Hazard ClassificationDescriptionPrimary Precaution
Skin Irritation (Category 2) May cause redness, itching, and irritation upon contact.Avoid skin contact by wearing appropriate gloves and a lab coat[1].
Eye Irritation (Category 2A) Can cause serious and potentially damaging eye irritation.Wear chemical safety goggles at all times[1][3].
Acute Oral Toxicity (Category 4) Harmful if swallowed.Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[4].
Environmental Hazard As an N-heterocyclic aromatic compound, it may be harmful to aquatic life.Do not dispose of down the drain or in general waste to prevent environmental release[5][6][7].

Personal Protective Equipment (PPE) & Immediate Safety

A robust defense against chemical exposure is non-negotiable. The selection of appropriate PPE is the first line of defense during both experimentation and waste disposal.

Core PPE Requirements:

  • Eye Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3].

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves before use and use proper removal techniques to avoid skin contact[4][8].

  • Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact.

  • Respiratory Protection: While not typically required under normal use with adequate ventilation, a NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is unavoidable[3][9].

All handling of 2-Ethyl-6-hydroxynicotinic acid, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure[8].

Waste Segregation & Containerization: The Foundation of Safe Disposal

Proper segregation is the most critical step in a compliant waste management program. Incompatible chemicals, when mixed, can result in dangerous reactions. Therefore, waste containing 2-Ethyl-6-hydroxynicotinic acid must be kept separate from other waste streams.

Container Selection and Labeling:

  • Choose a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container for collecting waste. Ensure the container is in good condition, free of leaks, and has a secure, sealable lid[10]. Do not use containers that may have held incompatible materials.

  • Label Correctly and Clearly: The waste container must be labeled before any waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-Ethyl-6-hydroxynicotinic acid." Do not use abbreviations[10].

    • The specific hazards associated with the chemical (e.g., "Irritant," "Harmful if Swallowed").

    • The accumulation start date.

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste. This prevents the release of vapors and protects against spills[8].

Step-by-Step Disposal Protocols

The generation of waste should be minimized whenever possible. When disposal is necessary, it must comply with all environmental protection and waste disposal legislation[5].

Protocol 4.1: Disposal of Solid 2-Ethyl-6-hydroxynicotinic Acid

  • Weighing and Packaging: Inside a chemical fume hood, carefully transfer the solid waste into a pre-labeled, compatible waste container.

  • Minimize Dust: Avoid creating dust during transfer. If the material is a fine powder, use a scoop or spatula to minimize dispersal[9][11].

  • Seal and Store: Securely seal the container. Store it in a designated, well-ventilated satellite accumulation area away from incompatible materials.

Protocol 4.2: Disposal of Contaminated Labware and Debris

  • Segregation: Items such as gloves, weigh boats, and pipette tips that are contaminated with 2-Ethyl-6-hydroxynicotinic acid must be disposed of as hazardous solid waste.

  • Collection: Place these items in a dedicated, clearly labeled solid waste container or a securely lined bag within a rigid container.

  • Final Disposal: Once full, the bag should be sealed and placed in the main solid hazardous waste container for the laboratory.

Protocol 4.3: Disposal of Solutions Containing 2-Ethyl-6-hydroxynicotinic Acid

  • DO NOT SEWER: Under no circumstances should aqueous or solvent-based solutions of this compound be poured down the drain. This is to prevent environmental pollution and non-compliance with regulations[5][6][7][12].

  • Collection: Collect all liquid waste in a pre-labeled, compatible liquid waste container.

  • Compatibility Check: Ensure that any solvents mixed with the 2-Ethyl-6-hydroxynicotinic acid are compatible. Do not mix acidic waste with other organic solvents unless their compatibility is confirmed[13].

  • Seal and Store: Securely seal the liquid waste container and store it in secondary containment within a designated satellite accumulation area.

Protocol 4.4: Decontamination of Glassware and Work Surfaces

  • Initial Rinse: Rinse glassware three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.

  • Collect Rinsate: The first one or two rinses must be collected as hazardous liquid waste in the appropriate waste container[14].

  • Final Wash: After the initial hazardous rinses, the glassware can typically be washed with soap and water.

  • Surface Cleaning: Decontaminate work surfaces by wiping with a cloth dampened with a suitable solvent, followed by a soap and water wash. Dispose of the cleaning materials as solid hazardous waste.

The Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing waste generated from work with 2-Ethyl-6-hydroxynicotinic acid.

DisposalWorkflow Disposal Decision Workflow for 2-Ethyl-6-hydroxynicotinic Acid start Waste Generated? is_solid Is it solid or contaminated debris? start->is_solid is_liquid Is it a liquid solution? is_solid->is_liquid No solid_waste_container Place in labeled 'Solid Hazardous Waste' container (HDPE). is_solid->solid_waste_container Yes is_glassware Is it empty glassware? is_liquid->is_glassware No liquid_waste_container Pour into labeled 'Liquid Hazardous Waste' container (HDPE). is_liquid->liquid_waste_container Yes decon_protocol Follow Decontamination Protocol 4.4. is_glassware->decon_protocol Yes store_waste Store sealed container in designated Satellite Accumulation Area. solid_waste_container->store_waste liquid_waste_container->store_waste collect_rinsate Collect first rinses as liquid hazardous waste. decon_protocol->collect_rinsate collect_rinsate->liquid_waste_container ehs_pickup Arrange for pickup by EHS or licensed waste contractor. store_waste->ehs_pickup

Caption: Logical workflow for segregating and containerizing waste.

Final Disposition & Regulatory Compliance

The ultimate disposal of 2-Ethyl-6-hydroxynicotinic acid must be conducted by professionals.

  • Licensed Disposal Contractor: All collected hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor[4][5].

  • Method of Disposal: The preferred method for compounds of this nature is typically high-temperature incineration at a permitted hazardous waste facility. This ensures the complete destruction of the chemical structure[5]. Landfill should only be considered when other options are not feasible and regulations permit it[5].

  • Record Keeping: Maintain accurate records of the waste generated and its disposal, following your institution's and local regulatory requirements.

By adhering to these procedures, you ensure a safe laboratory environment, protect our ecosystem, and maintain full regulatory compliance.

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